AGI-12026
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H15F6N7 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31) |
Clé InChI |
DWIQMUBNZXFUDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)NC2=CC(=NC=C2)C(F)(F)F)C3=NC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Ivosidenib (AG-120)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of ivosidenib (AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Ivosidenib represents a paradigm shift in the treatment of cancers harboring IDH1 mutations, moving from conventional cytotoxic chemotherapy to a targeted approach that addresses the underlying metabolic dysfunction driving oncogenesis. This document details the scientific journey from the initial lead compound, AGI-5198, to the clinical candidate, AG-120, highlighting the key experiments, quantitative data, and methodologies that underpinned its development.
Introduction: The Emergence of a Novel Cancer Target
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, were identified as key drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3] This discovery presented a unique therapeutic opportunity: to selectively inhibit the mutant IDH1 enzyme, thereby depleting 2-HG and restoring normal cellular differentiation.
Lead Discovery and Optimization: From AGI-5198 to AG-120
The journey to ivosidenib began with the identification of the prototype mutant IDH1 inhibitor, AGI-5198. While AGI-5198 demonstrated potent inhibition of mutant IDH1 and robust 2-HG reduction in preclinical models, it suffered from poor pharmaceutical properties that precluded its clinical development.[1] A focused lead optimization program was initiated to improve upon the druglike properties of AGI-5198, leading to the discovery of AG-120 (ivosidenib).[1]
Biochemical and Cellular Activity
A series of compounds were synthesized and evaluated for their ability to inhibit the mutant IDH1 R132H enzyme and reduce 2-HG production in cellular assays. The HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, was a key model system in these studies.[1] The optimization efforts focused on improving metabolic stability and reducing potential drug-drug interactions while maintaining high potency.
Table 1: In Vitro Activity of Key Compounds
| Compound | mIDH1 R132H IC50 (nM) | HT1080 (IDH1 R132C) 2-HG IC50 (nM) | Human Liver Microsome Intrinsic Clearance (µL/min/mg) |
| AGI-5198 | 70 | 160 | >200 |
| AG-120 (Ivosidenib) | 12 | 7.5 | <5 |
Data compiled from multiple sources.[1][4]
AG-120 demonstrated significantly improved potency and metabolic stability compared to the initial lead compound. Further characterization revealed that ivosidenib is a potent inhibitor of various IDH1 R132 mutants and is highly selective against wild-type IDH1 and both wild-type and mutant IDH2 enzymes.[1]
Table 2: Selectivity Profile of Ivosidenib (AG-120)
| Enzyme | IC50 (nM) |
| mIDH1 R132H | 12 |
| mIDH1 R132C | 6 |
| mIDH1 R132G | 16 |
| mIDH1 R132L | 16 |
| mIDH1 R132S | 18 |
| Wild-Type IDH1 | >10,000 |
| Wild-Type IDH2 | >10,000 |
| mIDH2 R140Q | >10,000 |
| mIDH2 R172K | >10,000 |
Data is approximate and compiled from Popovici-Muller et al., 2018.[1]
Mechanism of Action: Reversing the Oncogenic Cascade
Ivosidenib exerts its therapeutic effect by directly inhibiting the neomorphic activity of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG. This, in turn, alleviates the inhibition of α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to a reversal of the hypermethylation state and the induction of cellular differentiation.[5][6]
Preclinical In Vivo Efficacy and Pharmacokinetics
The promising in vitro profile of ivosidenib was further validated in in vivo models. In a xenograft model using HT1080 cells, oral administration of AG-120 resulted in a rapid, dose-dependent reduction of intratumoral 2-HG levels.[1]
Table 3: In Vivo Pharmacodynamic Effect of a Single Oral Dose of Ivosidenib in HT1080 Xenograft Model
| Dose (mg/kg) | Maximum Tumor 2-HG Inhibition | Time to Maximum Inhibition (hours) |
| 50 | 92.0% | ~12 |
| 150 | 95.2% | ~12 |
Data from Popovici-Muller et al., 2018.[1]
Pharmacokinetic studies in multiple species demonstrated that ivosidenib has favorable properties, including good oral absorption, low clearance, and a moderate to long half-life, supporting once-daily dosing.[1][7]
Table 4: Pharmacokinetic Parameters of Ivosidenib in Preclinical Species
| Species | Dosing Route | t1/2 (hours) | CLp (mL/min/kg) | Brain Penetration (AUCbrain/AUCplasma) |
| Rat | Oral | 5.3 | 10.1 | 4.1% |
| Dog | Oral | 18.5 | 1.8 | Not Reported |
| Monkey | Oral | 15.6 | 1.4 | Not Reported |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these seminal findings. The following sections outline the methodologies for the key assays used in the early development of ivosidenib.
Mutant IDH1 (R132H) Biochemical Inhibition Assay
Protocol:
-
Reagents: Purified recombinant human mutant IDH1 R132H enzyme, NADPH, α-ketoglutarate, and ivosidenib. The assay buffer typically contains Tris-HCl, NaCl, MgCl₂, and DTT.
-
Procedure: a. In a 96-well plate, add the assay buffer, mutant IDH1 enzyme, and NADPH. b. Add serial dilutions of ivosidenib or vehicle control (DMSO). c. Pre-incubate the plate at room temperature. d. Initiate the enzymatic reaction by adding α-KG. e. Immediately monitor the decrease in NADPH absorbance at 340 nm in a kinetic mode using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular 2-HG Production Assay
Protocol:
-
Cell Culture: Culture HT1080 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of ivosidenib or vehicle control. c. Incubate for 48 to 72 hours. d. Aspirate the media and lyse the cells to extract intracellular metabolites.
-
2-HG Quantification: a. Prepare cell lysates for analysis. b. Quantify the concentration of 2-HG using a validated LC-MS/MS method.
-
Data Analysis: Normalize the 2-HG levels to the total protein concentration and determine the IC50 value for the inhibition of 2-HG production.
In Vivo Xenograft Efficacy Study
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Procedure: a. Subcutaneously implant HT1080 cells into the flank of each mouse. b. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. c. Administer ivosidenib or vehicle control orally on a daily schedule. d. Monitor tumor growth using calipers and record the body weight of the mice regularly.
-
Pharmacodynamic and Pharmacokinetic Analysis: a. At various time points after dosing, collect tumor and blood samples. b. Process the tumor tissue to measure 2-HG levels by LC-MS/MS. c. Process blood samples to measure the plasma concentration of ivosidenib by LC-MS/MS.
-
Data Analysis: Evaluate the effect of ivosidenib on tumor growth and correlate it with the reduction in tumor 2-HG levels and drug exposure.
Conclusion
The early discovery and development of ivosidenib (AG-120) is a landmark achievement in the field of targeted cancer therapy. Through a systematic and data-driven approach, researchers successfully identified a potent and selective inhibitor of mutant IDH1 with favorable drug-like properties. The preclinical data robustly demonstrated that by inhibiting the production of the oncometabolite 2-HG, ivosidenib could reverse the epigenetic block and induce cellular differentiation, providing a strong rationale for its clinical development. This in-depth guide serves as a valuable resource for understanding the foundational science that led to a new therapeutic option for patients with IDH1-mutant cancers.
References
- 1. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivosidenib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
AGI-12026: A Technical Overview of Brain Penetrance and Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies as a dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2) enzymes. These mutations are key oncogenic drivers in a variety of cancers, including gliomas. A critical challenge in the development of therapeutics for brain tumors is the ability of a drug to effectively cross the blood-brain barrier (BBB). This compound has been specifically highlighted for its excellent brain penetrance, a characteristic attributed to its optimized physicochemical properties. This document provides a comprehensive technical guide on the available data regarding the brain penetrance and pharmacokinetic profile of this compound.
Core Data Summary
The following tables summarize the key quantitative data available for this compound, focusing on its in vitro potency and in vivo brain distribution.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | IC50 (µM) | Notes |
| Mutant IDH2 (R140Q) | 0.019 | [1] |
| Mutant IDH1 (R132H) | Partial Inhibition | Described as a partial inhibitor of the homodimer.[1] |
Table 2: In Vivo Brain Penetrance of this compound in Mice
| Parameter | Value | Species | Notes |
| Brain-to-Plasma Ratio | 0.8 | Mouse |
Note: Specific details regarding the dose and timepoint for this measurement are not publicly available.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. In cancer cells harboring these mutations, the neomorphic activity of the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which ultimately promotes tumorigenesis. By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression.
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically on this compound are not extensively published. However, based on standard methodologies used in preclinical drug discovery for similar compounds, the following protocols are representative of the likely procedures employed.
In Vitro Mutant IDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes are expressed and purified.
-
Assay Reaction: The enzymatic reaction is typically monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing the respective mutant IDH enzyme, its substrate α-ketoglutarate, and NADPH in a suitable buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated and the rate of NADPH consumption is measured spectrophotometrically over time.
-
-
Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Brain Penetrance Study in Mice
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Methodology:
-
Animal Model: Male CD-1 mice are typically used for pharmacokinetic studies.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.
-
Sample Collection: At predetermined time points after dosing, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and their brains are harvested.
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain tissue by its concentration in the plasma at a specific time point.
Conclusion
This compound is a promising dual inhibitor of mutant IDH1 and IDH2 with excellent brain penetrance demonstrated in preclinical models. Its ability to effectively cross the blood-brain barrier, combined with its potent enzymatic inhibition, underscores its potential as a therapeutic agent for the treatment of mIDH-positive gliomas and other central nervous system malignancies. Further investigation into its full pharmacokinetic profile and clinical efficacy is warranted. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on next-generation targeted therapies for brain cancers.
References
AGI-12026: A Technical Guide to the Inhibition of 2-Hydroxyglutarate Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, thereby promoting tumorigenesis. AGI-12026, also known as ivosidenib, is a potent and selective, brain-penetrant small-molecule inhibitor targeting mutant IDH1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting 2-HG production, and detailed experimental protocols for its evaluation.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate[1]. Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG[1][2]. This aberrant production of 2-HG is a key pathogenic event in IDH1-mutant cancers[1]. This compound (ivosidenib) is a first-in-class, orally available inhibitor specifically designed to target these mutant IDH1 enzymes[2][3]. By selectively binding to and inhibiting the mutant protein, this compound effectively reduces 2-HG levels, leading to the restoration of normal cellular differentiation and therapeutic benefit in patients with IDH1-mutated malignancies[1][4]. This compound is also characterized as a brain-penetrant dual inhibitor of mutant IDH1 and IDH2, acting as an allosteric modulator[5][6][7].
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the mutant IDH1 homodimer[5][6]. It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This selective inhibition of the mutant IDH1 enzyme prevents the reduction of α-KG to 2-HG, thereby lowering the intracellular and plasma concentrations of this oncometabolite[1][4]. The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, leading to a reversal of the epigenetic dysregulation and a restoration of normal cellular differentiation[1][2].
Quantitative Data on this compound Efficacy
The potency and efficacy of this compound have been evaluated in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| Mutant IDH2 (R140Q) | Enzymatic Assay | 0.019 µM | [6] |
Note: Specific IC50 values for this compound against various IDH1 mutants were not explicitly found in the search results. The provided data is for a related mutant, IDH2.
Table 2: In Vivo Efficacy of a Structurally Related IDH1 Inhibitor (AG-120) in a Glioma Model
| Animal Model | Treatment | Dosage | 2-HG Inhibition | Tumor Growth Inhibition | Reference |
| Orthotopic IDH1 mutant glioma | AG-120 | 150 mg/kg PO BID | >80% | 52% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Mutant IDH1 Enzyme Inhibition Assay
This assay determines the in vitro potency of inhibitors against the mutant IDH1 enzyme.
Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of NADPH, which is a cofactor in the conversion of α-KG to 2-HG. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.
Materials:
-
Purified recombinant mutant IDH1 enzyme (e.g., R132H)
-
This compound or other test compounds
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.005% Tween 20, pH 7.4[8]
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the mutant IDH1 enzyme and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature[8].
-
Initiate the reaction by adding a solution containing α-KG and NADPH. Final concentrations should be at or near the Km values for the substrates[8].
-
Immediately begin monitoring the decrease in NADPH absorbance at 340 nm in a kinetic mode for 30-60 minutes at room temperature.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of 2-HG Levels by LC-MS/MS
This method allows for the sensitive and specific quantification of D-2-HG in biological samples.
Principle: Biological samples are processed to extract metabolites, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The use of a stable isotope-labeled internal standard allows for accurate quantification.
Materials:
-
Biological samples (e.g., cell lysates, plasma, tumor tissue)
-
Stable isotope-labeled D-2-HG (e.g., ¹³C₅-2-HG) as an internal standard[3]
-
Protein precipitation solution (e.g., methanol or acetonitrile)
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[2]
-
Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R) for enantiomer separation[9]
Procedure:
-
Sample Preparation:
-
For plasma or cell culture medium, spike the sample with the internal standard and then precipitate proteins using a cold organic solvent[3]. Centrifuge to pellet the protein and collect the supernatant.
-
For tissues, homogenize the tissue in a suitable buffer, spike with the internal standard, and then perform protein precipitation.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Use a suitable mobile phase gradient to achieve chromatographic separation of 2-HG from other metabolites. A chiral column is necessary to separate D- and L-enantiomers of 2-HG[9].
-
-
MS/MS Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Signaling pathway of mutant IDH1 leading to oncogenesis and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a targeted therapy that specifically inhibits the neomorphic activity of mutant IDH1, a key driver in several cancers. By reducing the production of the oncometabolite 2-HG, this compound effectively reverses the epigenetic dysregulation and block in cellular differentiation that characterize these malignancies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of mutant IDH1 inhibitors, with the ultimate goal of improving outcomes for patients with IDH1-mutant cancers.
References
- 1. serviermedical.us [serviermedical.us]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
AGI-12026 (CAS 1446501-77-4): A Technical Guide for Drug Development Professionals
An In-depth Review of the Brain-Penetrant Dual IDH1/2 Mutant Inhibitor
AGI-12026 is a potent, brain-penetrant small molecule that acts as a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). Identified by the CAS number 1446501-77-4, this compound has emerged as a significant tool in the research of gliomas and other cancers characterized by IDH mutations. This compound functions as an allosteric modulator, demonstrating partial inhibition of the IDH1-R132H homodimer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to support researchers, scientists, and drug development professionals.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and pharmacokinetic properties.
| Biochemical Activity | Value |
| Target | Mutant IDH1/2 |
| IC50 (IDH2 R140Q, biochemical assay) | 19 nM[1][2] |
Note: Further quantitative data for IDH1 inhibition and cellular assays are detailed in the primary literature.
Mechanism of Action and Signaling Pathway
Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3]
This compound acts as an allosteric inhibitor, binding to a site distinct from the active site at the dimer interface of the mutant IDH enzymes.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing the conversion of α-KG to 2-HG.[4] By reducing the intracellular levels of 2-HG, this compound aims to reverse the epigenetic blockade and restore normal cellular differentiation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound. The following protocols are based on standard assays used in the characterization of similar IDH inhibitors.
Biochemical Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) homodimers are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the mutant IDH enzyme, NADPH, and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, α-ketoglutarate. The plate is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance or fluorescence over time. A common method involves a coupled enzymatic reaction using diaphorase and resazurin, where the fluorescence of the resulting resorufin is proportional to the amount of NADPH consumed.[1]
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay
Objective: To measure the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress a mutant IDH (e.g., U87MG-IDH1 R132H) is cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Metabolite Extraction: At the end of the treatment period, intracellular metabolites are extracted from the cells, typically using a methanol/water solution. The cell debris is pelleted by centrifugation.
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The 2-HG levels are normalized to cell number or protein concentration. The IC50 for 2-HG inhibition is calculated by plotting the normalized 2-HG levels against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable chemical probe and a potential therapeutic lead for cancers driven by IDH mutations. Its dual inhibitory activity against both mutant IDH1 and IDH2, combined with its ability to penetrate the blood-brain barrier, makes it particularly relevant for the study and treatment of gliomas. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance our understanding and treatment of IDH-mutant cancers. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies will be critical in defining its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
AGI-12026: A Comprehensive Technical Review of a Dual Mutant IDH1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026, also known as Vorasidenib (AG-881), is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are frequently observed in several cancers, most notably in low-grade gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis. This compound was developed to specifically target these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. It binds to a pocket at the dimer interface of the mutant enzymes, stabilizing them in an inactive conformation. This prevents the catalytic reduction of α-KG to 2-HG. The resulting decrease in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, such as histone and DNA demethylases, leading to a reversal of the epigenetic dysregulation associated with IDH mutations and promoting cellular differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Biochemical and Cellular Activity of this compound (Vorasidenib) and Precursor Compounds [1]
| Compound | mIDH1-R132H (heterodimer) IC50 (nM) | mIDH2-R140Q (homodimer) IC50 (nM) | U87MG mIDH1-R132H 2-HG IC50 (nM) | TS603 mIDH1-R132H 2-HG IC50 (nM) | Brain/Plasma Ratio (Mouse) |
| This compound (Vorasidenib) | 12 | 23 | 6 | 4 | 1.5 |
| Enasidenib (AG-221) | >10,000 | 100 | >10,000 | >10,000 | <0.1 |
| AGI-15056 | 19 | 43 | 20 | 15 | 1.5 |
Table 2: Preclinical Pharmacokinetic Properties of Vorasidenib (this compound) [1]
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Brain/Plasma Ratio |
| Mouse | 30 | 1860 | 2 | 10400 | 1.5 |
| Rat | 10 | 1200 | 4 | 13000 | 0.65 |
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol details the measurement of the inhibitory activity of compounds against mutant IDH enzymes.
-
Enzyme Preparation: Recombinant human mIDH1 (R132H/WT heterodimer) and mIDH2 (R140Q/R140Q homodimer) are expressed and purified.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% BSA.
-
Compound Preparation: this compound and other test compounds are serially diluted in DMSO.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to the assay buffer containing the test compound and NADPH. After a pre-incubation period, the substrate, α-ketoglutarate, is added.
-
Detection: The consumption of NADPH is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-Hydroxyglutarate (2-HG) Assay
This protocol describes the quantification of 2-HG levels in cells treated with IDH inhibitors.
-
Cell Culture: Human glioblastoma cell lines engineered to express mutant IDH1 (e.g., U87MG-mIDH1-R132H) or patient-derived glioma stem-like cell lines with endogenous IDH1 mutations (e.g., TS603) are used.[2]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for 48-72 hours.
-
Metabolite Extraction: The culture medium is removed, and cells are washed with PBS. Intracellular metabolites are extracted using a solution of 80% methanol.
-
2-HG Quantification: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS). A standard curve is generated using known concentrations of 2-HG to quantify the levels in the cell extracts.
-
Data Analysis: The IC50 for 2-HG reduction is determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Glioma Xenograft Model
This protocol outlines the in vivo evaluation of this compound in a mouse model of glioma.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Cell Implantation: Patient-derived mIDH1 glioma neurosphere cells (e.g., TS603) are stereotactically implanted into the brains of the mice.[2][3]
-
Compound Administration: Once tumors are established (confirmed by imaging), mice are treated orally with this compound or a vehicle control daily.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Pharmacodynamic Analysis: At the end of the study, brain tissue is collected to measure the concentrations of this compound and 2-HG to assess brain penetration and target engagement.[2]
-
Efficacy Evaluation: The primary endpoint is typically an extension of survival in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound (Vorasidenib) is a promising, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Preclinical studies have demonstrated its potent and selective inhibition of these mutant enzymes, leading to a significant reduction in the oncometabolite 2-HG in both in vitro and in vivo models of glioma. The ability of this compound to cross the blood-brain barrier and exert its pharmacodynamic effects within brain tumors makes it a particularly attractive therapeutic candidate for patients with IDH-mutant gliomas. Ongoing and completed clinical trials will further elucidate its safety and efficacy profile in this patient population. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working on the development of targeted therapies for IDH-mutant cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Dual mIDH1/2 Inhibitor: A Technical Guide to the Relationship Between AGI-12026 and Vorasidenib (AG-881)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a significant oncogenic driver in a variety of cancers, most notably gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. This technical guide provides an in-depth analysis of the development of vorasidenib (AG-881), a first-in-class, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. We will explore its relationship with the lead compound, AGI-12026, detailing the progression from initial hit identification to a clinically approved therapeutic. This document will cover their mechanisms of action, comparative preclinical and clinical data, and the experimental methodologies that underpinned their development.
Introduction: The Therapeutic Target - Mutant IDH1 and IDH2
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a gain-of-function, enabling the enzymes to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[4] This central role of mutant IDH (mIDH) in cancer has made it a prime target for therapeutic intervention.
From Lead Compound to Clinical Candidate: The this compound and Vorasidenib Story
The development of a brain-penetrant mIDH inhibitor for the treatment of glioma was a key objective for researchers. While isoform-selective inhibitors like ivosidenib (AG-120) for mIDH1 and enasidenib (AG-221) for mIDH2 were developed, their utility in brain tumors was potentially limited by low brain penetration.[5]
This compound: A Promising Lead
This compound emerged as a promising lead compound. It is a brain-penetrant dual inhibitor of both mIDH1 and mIDH2.[5] Its discovery was a significant step towards a therapeutic agent capable of targeting both primary mIDH mutations and potential isoform switching as a mechanism of resistance.[5]
Vorasidenib (AG-881): The Optimized Successor
Through a process of lead optimization, vorasidenib (AG-881) was developed from the chemical scaffold of this compound. Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of mIDH1 and mIDH2.[5] It was specifically designed for enhanced brain penetration and has demonstrated superior properties, leading to its successful clinical development and recent FDA approval for the treatment of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[6][7]
Physicochemical Properties
| Property | This compound[8][9] | Vorasidenib (AG-881)[6][10] |
| Chemical Formula | C18H15F6N7 | C14H13ClF6N6 |
| Molecular Weight | 443.36 g/mol | 414.74 g/mol |
| CAS Number | 1446501-77-4 | 1644545-52-7 |
| IUPAC Name | 6-(4-(trifluoromethyl)phenyl)-N2,N4-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | 6-(6-chloro-2-pyridinyl)-N2,N4-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine |
| Chemical Structure |
|
|
Mechanism of Action
Both this compound and vorasidenib are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 and IDH2 enzymes.[5] This binding prevents the catalytic activity of the mutant enzymes, thereby blocking the conversion of α-ketoglutarate to 2-hydroxyglutarate.[11] The reduction in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state, induction of cellular differentiation, and inhibition of tumor growth.[2][11]
Preclinical Data
In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line | 2-HG Inhibition IC50 (nM) |
| Vorasidenib (AG-881) [12][13] | mIDH1 R132H | 0.04 - 22 | U87MG-mIDH1 R132H | <50 |
| mIDH2 R140Q | 7 - 14 | U87MG-mIDH2 R140Q | <50 | |
| mIDH2 R172K | 130 | - | - | |
| This compound [5] | mIDH1 R132H | Good Potency | - | - |
| mIDH2 R140Q | Good Potency | - | - |
In Vivo Efficacy
In an orthotopic grade III mIDH1 glioma model using TS603 neurospheres, vorasidenib demonstrated potent inhibition of 2-HG levels.[5] A dose of 50 mg/kg administered orally twice daily for four days resulted in a greater than 97% inhibition of 2-HG production in the glioma tissue.[5][14]
Pharmacokinetics
Vorasidenib was specifically optimized for brain penetration.[5] It exhibits a brain-to-plasma ratio that supports its efficacy in treating brain tumors.[5]
| Species | Dose | Brain-to-Plasma Ratio |
| Rat[15] | 3 mg/kg (single oral dose) | High |
| Mouse[5] | - | Substantial |
Clinical Development of Vorasidenib (AG-881)
The clinical development of vorasidenib has been primarily focused on patients with IDH-mutant gliomas. The pivotal Phase 3 INDIGO trial (NCT04164901) was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[16][17]
INDIGO Trial (NCT04164901) Key Parameters
| Parameter | Description |
| Phase | 3 |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[16] |
| Intervention | Vorasidenib 40 mg once daily or placebo.[17] |
| Primary Endpoint | Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[17] |
| Key Secondary Endpoint | Time to Next Intervention (TTNI).[17] |
INDIGO Trial Results
The INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and time to next intervention for patients treated with vorasidenib compared to placebo.[17][18]
| Endpoint | Vorasidenib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median PFS | 27.7 months | 11.1 months | 0.39 (0.27, 0.56) | <0.0001 |
| Median TTNI | Not Reached | 17.8 months | 0.26 (0.15, 0.43) | <0.0001 |
Safety Profile
Vorasidenib was generally well-tolerated. The most common adverse events (AEs) of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST), fatigue, and headache.[17][19] Grade ≥3 AEs were manageable.[17]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 and IDH2 enzymes.
Protocol Outline:
-
Enzyme Preparation: Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate containing a reaction buffer, NADPH, α-ketoglutarate, and the test compound at various concentrations.
-
Enzyme Initiation: The reaction is initiated by the addition of the mIDH enzyme.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Measurement Assay
Objective: To measure the inhibition of 2-HG production by compounds in cells expressing mutant IDH.
Protocol Outline:
-
Cell Culture: Human glioma cells (e.g., U87MG) are engineered to express mIDH1 or mIDH2.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80% methanol).
-
Sample Preparation: The extracts are derivatized to improve chromatographic separation and detection.
-
LC-MS/MS Analysis: The levels of D-2-HG are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[20][21] A chiral column is used to separate D- and L-2-HG enantiomers.[13][20]
-
Data Analysis: The IC50 for 2-HG inhibition is determined from the dose-response curve.
Orthotopic Glioma Mouse Model
Objective: To evaluate the in vivo efficacy of compounds in a relevant animal model of glioma.
Protocol Outline:
-
Cell Implantation: Human glioma cells expressing mIDH (e.g., TS603 neurospheres) are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or magnetic resonance imaging (MRI).
-
Compound Administration: Once tumors are established, mice are treated with the test compound (e.g., oral gavage) or vehicle control.
-
Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition or survival.
-
Pharmacodynamic Assessment: At the end of the study, brain and tumor tissues are collected to measure drug concentration and 2-HG levels by LC-MS/MS.
Conclusion
The journey from the lead compound this compound to the FDA-approved drug vorasidenib (AG-881) exemplifies a successful targeted drug development program. By focusing on a clear, genetically defined oncogenic driver, researchers were able to design and optimize a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2. The robust preclinical data, culminating in the positive results of the Phase 3 INDIGO trial, have established vorasidenib as a significant therapeutic advance for patients with IDH-mutant gliomas. This technical guide has provided a comprehensive overview of the key scientific and clinical milestones in this development, offering valuable insights for professionals in the field of oncology drug discovery and development.
References
- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding The IDH1 And IDH2 Mutations - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. ovid.com [ovid.com]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chembk.com [chembk.com]
- 9. 1446501-77-4|this compound|BLD Pharm [bldpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. vjoncology.com [vjoncology.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
Methodological & Application
Application Notes and Protocols for AGI-12026 In Vitro Assays in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro assays to evaluate the efficacy of AGI-12026, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2), on glioma cells. The protocols outlined below are based on established cell biology techniques and findings from preclinical studies on similar compounds.
Introduction
Gliomas are a class of primary brain tumors characterized by their infiltrative growth and resistance to therapy. A significant subset of gliomas harbors mutations in the IDH1 or IDH2 genes, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound is a small molecule inhibitor designed to target these mutant IDH enzymes, thereby reducing 2-HG levels and inhibiting tumor growth. The following protocols detail methods to assess the in vitro activity of this compound on glioma cell lines.
Data Presentation
While specific IC50 values for this compound in a wide range of glioma cell lines are not extensively published in publicly available literature, preclinical studies have demonstrated its potency against mutant IDH1 and IDH2.[1] The following table summarizes the inhibitory profile of this compound.
| Target | Cell Line | Potency/Effect |
| Mutant IDH1 (mIDH1) | Patient-derived neurosphere TS603 IDH1-R132H glioma-sphere line | Good cellular potency, demonstrated by inhibition of 2-HG production.[1] |
| Mutant IDH2 (mIDH2) | U87MG pLVX IDH2-R140Q engineered cell line | Good cellular potency, demonstrated by inhibition of 2-HG production.[1] |
| 2-HG Inhibition | mIDH1 and mIDH2 expressing glioma cells | Cell-based 2-HG inhibition was assessed by liquid chromatography–mass spectrometry quantification of 2-HG in media at 48 hours.[1] |
Experimental Protocols
Cell Culture of Mutant IDH Glioma Cells
Objective: To maintain and propagate glioma cell lines harboring IDH1 or IDH2 mutations for use in in vitro assays.
Materials:
-
Mutant IDH1 glioma cell line (e.g., patient-derived TS603 with IDH1-R132H) or engineered cell line (e.g., U87MG with IDH2-R140Q)
-
Dulbecco's Modified Eagle Medium (DMEM) or specialized neural stem cell media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For neurosphere cultures, use appropriate serum-free neural stem cell media.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.
-
For neurosphere cultures, mechanically dissociate spheres and re-plate in fresh media.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of glioma cells.
Materials:
-
Glioma cells with IDH mutations
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Protocol:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2-HG Measurement Assay
Objective: To quantify the inhibition of 2-HG production by this compound in mutant IDH glioma cells.
Materials:
-
Glioma cells with IDH mutations
-
This compound
-
6-well plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Seed glioma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[1]
-
Collect the cell culture medium.
-
Perform a metabolite extraction from the medium.
-
Analyze the extracted samples using LC-MS to quantify the levels of 2-HG.
-
Normalize 2-HG levels to the cell number or total protein concentration.
-
Compare the 2-HG levels in treated cells to the vehicle control to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathway of this compound Action in Glioma
Caption: Mechanism of this compound in mutant IDH glioma cells.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for assessing this compound efficacy in vitro.
Discussion and Interpretation of Results
-
Cell Viability: A dose-dependent decrease in cell viability upon treatment with this compound is expected in mutant IDH glioma cells. The IC50 value will provide a quantitative measure of the compound's potency in inhibiting cell proliferation.
-
2-HG Levels: A significant reduction in the levels of 2-HG in the culture medium of this compound-treated cells compared to controls will confirm the on-target activity of the inhibitor.
-
Signaling Pathways: The inhibition of mutant IDH and subsequent reduction in 2-HG are expected to reverse the epigenetic alterations that drive glioma growth.[3] This can lead to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately resulting in decreased proliferation and survival of the glioma cells. Key signaling pathways often dysregulated in glioma, such as the PI3K/Akt and RAS/MAPK/ERK pathways, may be indirectly affected by the metabolic and epigenetic reprogramming induced by this compound.[4][5]
These protocols provide a foundational framework for the in vitro evaluation of this compound in glioma cells. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their laboratories.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human glioma demonstrates cell line specific results with ATP-based chemiluminescent cellular proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for AGI-12026 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. These mutations are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant IDH enzymes exhibit a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound and similar inhibitors are designed to reduce the production of 2-HG, thereby representing a targeted therapeutic strategy.
These application notes provide detailed protocols for utilizing this compound in two key types of cell-based assays: a target engagement assay measuring the inhibition of 2-HG production and a functional assay assessing the impact on cell viability.
Mechanism of Action of this compound
Mutant IDH1/2 enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. This compound is an allosteric inhibitor that specifically targets the mutant forms of IDH1 and IDH2, blocking the production of 2-HG.[3] This targeted inhibition is crucial for studying the downstream effects of 2-HG reduction and for evaluating the therapeutic potential of this compound.
Caption: Mechanism of action of this compound in inhibiting tumorigenesis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds against mutant IDH enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or 2-HG production by 50%.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| AGI-5198 (related compound) | IDH1 R132H | U87MG | 2-HG Production | ~500 | [3] |
| AG-120 (Ivosidenib) | IDH1 R132H | Glioma cells | 2-HG Production | Potent Inhibition | [3] |
| This compound | mIDH1/mIDH2 | Various | Biochemical | Potent Inhibition | Not specified in provided results |
Note: Specific IC50 values for this compound in various cell lines were not detailed in the provided search results. AGI-5198 and AG-120 are structurally related compounds often used as reference inhibitors.
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) Production
This protocol is designed to directly assess the target engagement of this compound by measuring its ability to inhibit the production of the oncometabolite 2-HG in cells harboring IDH1 or IDH2 mutations.
Caption: Workflow for measuring 2-HG production in a cell-based assay.
Materials:
-
Cells harboring an IDH1 or IDH2 mutation (e.g., HT1080, U87MG-IDH1-R132H)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for 2-HG detection (either for LC-MS/MS or a commercial enzymatic assay kit)
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from picomolar to micromolar.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. This allows for sufficient accumulation of 2-HG in the control wells and inhibition by this compound.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for extracellular 2-HG measurement. Alternatively, cells can be lysed to measure intracellular 2-HG.
-
-
2-HG Measurement:
-
Using LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for accurate quantification. The collected media or cell lysates are typically deproteinized, and 2-HG levels are measured by a specialized core facility or an in-house mass spectrometry platform.[4]
-
Using a Commercial Enzymatic Assay: Several kits are available that provide a more accessible method for 2-HG detection. These assays typically involve an enzymatic reaction that leads to a fluorescent or colorimetric signal proportional to the 2-HG concentration.[5][6] Follow the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Normalize the 2-HG levels to a cell viability measurement (e.g., from a parallel plate treated identically) to account for any cytotoxic effects of the compound.
-
Plot the normalized 2-HG levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay
This protocol assesses the functional consequence of this compound treatment on the viability and proliferation of cancer cells. Common methods include the MTT, MTS, or WST-8 assays, which measure metabolic activity as an indicator of cell viability.[7][8][9]
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest (with or without IDH mutations for selectivity assessment)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or WST-8)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay Example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include vehicle controls and a positive control for cytotoxicity if available.
-
Replace the medium in the wells with the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plate for a desired period, typically 24, 48, or 72 hours, to observe the effect on cell proliferation.
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Readout:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
The described protocols provide a framework for the preclinical evaluation of this compound in relevant cell-based models. The 2-HG assay directly confirms the on-target activity of the inhibitor, while the cell viability assay provides insights into its functional consequences. These assays are essential tools for researchers and drug developers working to understand and advance targeted therapies for IDH-mutant cancers.
References
- 1. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mesgenbio.com [mesgenbio.com]
Application Notes and Protocols for AGI-12026 Treatment in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo treatment protocol for AGI-12026 has been identified in publicly available literature. The following protocol is a representative methodology based on in vivo studies of the structurally and functionally similar dual IDH1/2 inhibitor, Vorasidenib (AG-881), also developed by Agios Pharmaceuticals. Researchers should use this as a starting point and optimize the protocol for their specific mouse model and experimental goals.
Introduction
This compound is a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. Mutations in IDH1 and IDH2 are found in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis through epigenetic dysregulation. This compound is a brain-penetrant compound designed to inhibit the production of 2-HG in tumors with IDH mutations.
This document provides a detailed, representative protocol for the in vivo administration of an IDH inhibitor, based on studies with the similar compound Vorasidenib (AG-881), to assist researchers in designing and executing preclinical studies in mouse models.
Mechanism of Action: IDH Inhibition
Mutant IDH enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis. This compound, as an inhibitor of mutant IDH1/2, is designed to block the production of 2-HG, thereby restoring normal cellular differentiation.
Caption: Signaling pathway of mutant IDH and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of the related dual IDH1/2 inhibitor, Vorasidenib (AG-881), in an orthotopic glioma mouse model. This data can serve as a reference for expected outcomes when using a similar inhibitor like this compound.
Table 1: In Vivo Efficacy of Vorasidenib (AG-881) in an Orthotopic Glioma Mouse Model
| Parameter | Vehicle Control | Vorasidenib (AG-881) |
| Mouse Model | Patient-Derived Xenograft (PDX) | Patient-Derived Xenograft (PDX) |
| Cell Line | TS603 (IDH1-R132H Grade III Glioma) | TS603 (IDH1-R132H Grade III Glioma) |
| Administration Route | Oral (by mouth) | Oral (by mouth) |
| Dosage | - | 50 mg/kg |
| Treatment Schedule | Twice daily for 4 days | Twice daily for 4 days |
| Tumor 2-HG Inhibition | Baseline | >97% reduction |
Data extracted from studies on Vorasidenib (AG-881)[1][2][3].
Experimental Protocols
Drug Preparation
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.2% (v/v) Tween 80
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle solution based on the number of mice and the target dosage (e.g., 50 mg/kg).
-
Prepare the vehicle solution by dissolving methylcellulose in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2%.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle solution to the paste while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion.
-
Prepare fresh on each day of dosing.
In Vivo Mouse Model and Treatment
Animal Model:
-
Species: Mouse (e.g., Athymic Nude, NOD/SCID for xenograft models)
-
Model Type: Orthotopic glioma model using a patient-derived cell line with an IDH1 or IDH2 mutation (e.g., TS603 IDH1-R132H) is recommended for brain tumor studies. Subcutaneous xenograft models can also be used for initial efficacy studies.
Experimental Workflow:
Caption: A typical experimental workflow for in vivo efficacy studies.
Procedure:
-
Tumor Cell Implantation: Implant tumor cells (e.g., 1 x 10^5 cells in sterile PBS) into the desired location (e.g., striatum for orthotopic brain tumors or flank for subcutaneous tumors).
-
Tumor Growth Monitoring: Monitor tumor growth using appropriate methods such as bioluminescence imaging, MRI, or caliper measurements.
-
Randomization: Once tumors reach a predetermined size (e.g., ~50-100 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Administer this compound suspension or vehicle control via oral gavage.
-
A typical dosage, based on the similar compound Vorasidenib, is 50 mg/kg.
-
A typical treatment schedule is twice daily.
-
-
Monitoring: Monitor animal health and body weight daily. Continue to monitor tumor growth at regular intervals.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors and other relevant tissues for analysis.
-
Pharmacodynamic (PD) analysis: Measure 2-HG levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.
-
Efficacy analysis: Compare tumor growth inhibition and survival rates between treatment and control groups.
-
Histology: Perform histological and immunohistochemical analysis of tumor tissues.
-
Safety and Toxicology
While specific toxicology data for this compound is not publicly available, researchers should carefully monitor for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes
-
Signs of distress
Based on the development of similar IDH inhibitors, a manageable safety profile is anticipated. However, dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse strain and model.
Conclusion
This document provides a representative protocol for the in vivo use of the mutant IDH1/2 inhibitor this compound in mouse models, based on available data for the similar compound Vorasidenib (AG-881). Adherence to detailed experimental design and careful monitoring will be crucial for obtaining robust and reproducible results in preclinical studies aimed at evaluating the therapeutic potential of this compound. Researchers are encouraged to adapt this protocol to their specific experimental needs and to consult relevant literature for the most up-to-date methodologies.
References
Application Notes and Protocols for Measuring 2-HG Levels after AGI-12026 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG are implicated in epigenetic dysregulation and impaired cellular differentiation, contributing to tumorigenesis.[1][4]
AGI-12026 (Ivosidenib) is a potent and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][5] By inhibiting mIDH1, this compound blocks the production of 2-HG, thereby representing a targeted therapeutic strategy for IDH1-mutant cancers.[1][6] Accurate and reliable measurement of 2-HG levels in various biological matrices is crucial for assessing the pharmacodynamic activity of this compound and for monitoring treatment response in both preclinical and clinical settings.
These application notes provide detailed protocols for the quantification of 2-HG in cell culture, tissue, and plasma samples following treatment with this compound. The methodologies described include both mass spectrometry-based and enzymatic assays.
Data Presentation: Efficacy of this compound in Reducing 2-HG Levels
The following tables summarize the quantitative data on the reduction of 2-HG levels following this compound treatment from preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy of this compound in mIDH1-mutant Cells
| Cell Line/Sample Type | This compound Concentration | % Reduction of Intracellular 2-HG | Reference |
| Primary human AML blast cells (mIDH1) | 0.5 µM | 96% | [1] |
| Primary human AML blast cells (mIDH1) | 1 µM | 98.6% | [1] |
| Primary human AML blast cells (mIDH1) | 5 µM | 99.7% | [1] |
| Ba/F3 cells overexpressing mIDH1 | IC50 values ranging from 2-20 nM | Not specified as % reduction |
Table 2: Preclinical In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | This compound Dose | Maximum % Inhibition of Tumor 2-HG | Time to Maximum Inhibition | Reference |
| Female nude BALB/c mice with HT1080 xenografts | 50 mg/kg (single oral dose) | 92.0% | ~12 hours post-dose | [1] |
| Female nude BALB/c mice with HT1080 xenografts | 150 mg/kg (single oral dose) | 95.2% | ~12 hours post-dose | [1] |
Table 3: Clinical Efficacy of Ivosidenib (this compound) in Patients with IDH1-mutant Cancers
| Patient Population | Ivosidenib Dose | % Reduction of Plasma 2-HG | Reference |
| Cholangiocarcinoma/Chondrosarcoma | ≥ 500 mg once daily | Up to 98% | [5] |
| Relapsed or Refractory AML | 500 mg once daily | Substantial reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.
Figure 1: this compound mechanism of action in IDH1-mutant cancer cells.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Application Notes and Protocols for AGI-12026 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-12026 is a potent and selective, brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. This compound and its analogs are valuable research tools for studying the biological consequences of mutant IDH inhibition and for the development of targeted cancer therapies.
These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended concentration ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.
Recommended Concentration of this compound
The optimal concentration of this compound for cell culture experiments is dependent on the specific cell line, the nature of the assay, and the desired biological endpoint. A dose-response experiment is always recommended to determine the effective concentration for a particular experimental setup. Based on studies of similar mutant IDH inhibitors, a starting range of 0.1 µM to 10 µM is suggested for most cell-based assays.
Table 1: Reported IC₅₀ Values for Mutant IDH Inhibitors in Glioma Cell Lines
| Compound | Cell Line | Mutation | Assay | IC₅₀ / Effective Concentration |
| AGI-5198 | TS603 | IDH1-R132H | 2-HG Production | ~1 µM (significant reduction) |
| AG-120 (Ivosidenib) | Patient-derived mIDH1 AML cells | IDH1-R132H/C | 2-HG Production | >96% reduction at 0.5 µM[2] |
| Related mIDH1 Inhibitors | U87MG | IDH1-R132H (overexpressed) | 2-HG Production | Log IC₅₀ values vary by inhibitor[3] |
Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation. Furthermore, recent studies have indicated that mutant IDH1 can activate the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival. This compound, by inhibiting mutant IDH1, reduces 2-HG levels and is expected to modulate these downstream signaling events.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines may require modified conditions.
Materials:
-
Appropriate cell culture medium (e.g., DMEM for U87MG cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture flasks or plates
-
Sterile PBS
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This assay is critical for confirming the inhibitory activity of this compound on mutant IDH enzymes.
Materials:
-
Treated cells from Protocol 1
-
Methanol/Water (80:20) extraction buffer
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold 80% methanol.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG. An internal standard should be used for accurate quantification.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Add MTT: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the downstream signaling pathways.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-IDH1-R132H, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or weak effect of this compound | - Incorrect concentration- Degraded compound- Cell line does not harbor an IDH1/2 mutation | - Perform a dose-response curve.- Use a fresh stock of this compound.- Confirm the mutation status of your cell line. |
| High background in Western Blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or change blocking agent.- Titrate primary and secondary antibodies. |
| Inconsistent results in cell viability assay | - Uneven cell seeding- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the 96-well plate. |
Conclusion
This compound is a critical tool for investigating the roles of mutant IDH1 and IDH2 in cancer biology. The protocols and guidelines provided here offer a starting point for researchers to effectively utilize this inhibitor in their cell culture experiments. It is essential to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
AGI-12026: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AGI-12026 is a potent, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. This compound acts as an allosteric inhibitor, targeting the mutant forms of these enzymes and thereby reducing 2-HG levels. These application notes provide an overview of this compound, including supplier and purchasing information, biochemical and cellular activity, and detailed protocols for its use in research settings.
Supplier and Purchasing Information
This compound, also known as AGI-026, is available from several chemical suppliers for research purposes. The following table summarizes the available information. Researchers should verify the purity and specifications with the supplier before ordering.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedChemExpress | HY-121736 | 1446501-77-4 | C₁₈H₁₅F₆N₇ | 443.35 g/mol | >98% (Typically specified on CoA) |
| BLD Pharm | BD117709 | 1446501-77-4 | C₁₈H₁₅F₆N₇ | 443.35 g/mol | Not specified |
| AChemBlock | AC-2416 | 1446501-77-4 | C₁₈H₁₅F₆N₇ | 443.35 g/mol | Not specified |
Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.
Quantitative Data
This compound has been characterized for its inhibitory activity against various mutant IDH1 and IDH2 enzymes. The following table summarizes its potency from biochemical assays.
| Enzyme | Assay Type | IC₅₀ (nM) |
| IDH1-R132H/WT Heterodimer | Biochemical | 16 |
| IDH2-R140Q Homodimer | Biochemical | 19 |
| IDH2-R172K Homodimer | Biochemical | 45 |
Data extracted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[1]
Signaling Pathway
Mutant IDH1 and IDH2 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2). This leads to widespread hypermethylation of DNA and histones, resulting in altered gene expression and a block in cellular differentiation, which are key events in tumorigenesis. This compound, by inhibiting mutant IDH1 and IDH2, reduces the production of 2-HG, thereby restoring the function of these dioxygenases and promoting cellular differentiation.
References
Application Notes and Protocols: AGI-12026 in Orthotopic Glioma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are pivotal oncogenic drivers in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that promotes tumorigenesis.[1][2][3][4] AGI-12026 is a potent, brain-penetrant small molecule designed as a dual inhibitor of mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[5][6] As an allosteric modulator, it has shown efficacy in inhibiting the IDH1-R132H homodimer.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in orthotopic glioma mouse models, a critical step in assessing therapeutic efficacy in a setting that mimics the human disease environment.
This compound: In Vitro Characterization
Prior to in vivo studies, understanding the biochemical and cellular potency of this compound is crucial. The following table summarizes key in vitro data for this compound and related compounds for context.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Target Enzyme | IC₅₀ (nM) | Cellular 2-HG IC₅₀ (nM) (TS603 IDH1-R132H cell line) | Brain-to-Plasma Ratio (Mouse) |
| This compound | mIDH1-R132H | 160 | 270 | 0.8 |
| mIDH2-R140Q | 40 | - | ||
| Enasidenib | mIDH1-R132H | 430 | >10000 | 0.03 |
| mIDH2-R140Q | 100 | - | ||
| AGI-15056 | mIDH1-R132H | 23 | 40 | 1.5 |
| mIDH2-R140Q | 9 | - |
Data adapted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[6]
Signaling Pathway of Mutant IDH and this compound Inhibition
Mutant IDH enzymes convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG).[7] D-2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone demethylases (KDMs) and TET DNA hydroxylases.[2][4] This leads to histone and DNA hypermethylation, causing epigenetic reprogramming and a block in cellular differentiation, which contributes to gliomagenesis. This compound specifically inhibits the mutant IDH enzyme, preventing the production of D-2-HG and thereby restoring normal epigenetic function.
References
- 1. Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest Treatment Advances for IDH-Mutant Gilomas [healthline.com]
- 4. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AGI-12026 (Ivosidenib) in Combination with Other Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: AGI-12026, known as Ivosidenib, is an oral, potent, and targeted small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme harboring specific mutations, most commonly at the R132 residue. In normal cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 (mIDH1) gains neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent enzymes, leading to epigenetic dysregulation, DNA hypermethylation, and a block in cellular differentiation, which are critical events in the pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1]
Ivosidenib selectively targets the mIDH1 enzyme, leading to a significant reduction in 2-HG levels and promoting the differentiation of malignant cells.[1][2] While Ivosidenib monotherapy has shown clinical efficacy, combination strategies are being explored to enhance response rates, overcome resistance, and improve long-term outcomes. These notes provide an overview of key combination therapies, associated clinical data, and detailed protocols for relevant preclinical and clinical assessments.
Mechanism of Action: Ivosidenib in mIDH1 Malignancies
Mutations in the IDH1 gene confer a new enzymatic function that results in the accumulation of the oncometabolite 2-HG. This oncometabolite disrupts normal cellular processes, including epigenetic regulation, leading to a block in differentiation and promoting oncogenesis. Ivosidenib acts by specifically inhibiting this mutant IDH1 enzyme, thereby lowering 2-HG levels and allowing for the restoration of normal cellular differentiation.
Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.
Combination Therapies: Clinical Data Summary
The rationale for combining Ivosidenib with other agents is to target complementary pathways, enhance anti-leukemic activity, and prevent the emergence of resistance. Below is a summary of key clinical findings for Ivosidenib in combination with other chemotherapy agents in AML.
Ivosidenib in Combination with Azacitidine
Preclinical studies suggested that combining Ivosidenib with the hypomethylating agent azacitidine could enhance the differentiation-promoting effects and improve efficacy. This led to clinical evaluation in patients with newly diagnosed AML (ND AML) who are ineligible for intensive chemotherapy.
| Parameter | Ivosidenib + Azacitidine (Phase 1b/2 Study) |
| Patient Population | Newly Diagnosed mIDH1 AML (Ineligible for Intensive Chemotherapy) |
| N | 23 |
| Median Age (years) | 76 |
| Treatment Regimen | Ivosidenib 500 mg daily + Azacitidine |
| Overall Response Rate (ORR) | 78.3% (18/23)[3] |
| Complete Remission (CR) | 60.9% (14/23)[3] |
| CR + CRh | 69.6%[3] |
| Median Time to Response | 1.8 months |
| Median Time to CR | 3.5 months |
| 12-month Survival Estimate | 82.0%[3] |
| mIDH1 Clearance in CR patients | 71.4% (10/14)[3] |
| Median Duration of CR | Not Reached[3] |
| CRh: Complete Remission with partial hematologic recovery. |
Ivosidenib in Combination with Venetoclax ± Azacitidine
Preclinical data indicated a synergistic relationship between IDH inhibitors and the BCL-2 inhibitor Venetoclax. This combination aims to simultaneously induce differentiation (Ivosidenib) and apoptosis (Venetoclax).
| Parameter | Ivosidenib + Venetoclax (Doublet) | Ivosidenib + Venetoclax + Azacitidine (Triplet) |
| Study | Phase Ib/II (NCT03471260) | Phase Ib/II (NCT03471260) |
| Patient Population | mIDH1 Myeloid Malignancies | mIDH1 Myeloid Malignancies |
| Composite Complete Remission (CRc) | 83%[1] | 90%[1] |
| Measurable Residual Disease (MRD) Negativity | 63% of evaluable patients achieved MRD-negative remissions[1] | |
| IDH1 Mutation Clearance (≥5 cycles) | 64% of evaluable patients[1] | |
| Median Event-Free Survival (EFS) | 36 months[1] | |
| Median Overall Survival (OS) | 42 months[1] | |
| Safety | The combination was deemed safe, with no 30- or 60-day mortality observed on the study.[4] Most adverse events were Grade 1 or 2.[1] |
Ivosidenib in Combination with Induction Chemotherapy
For patients eligible for intensive treatment, Ivosidenib has been evaluated in combination with the standard "7+3" induction regimen (cytarabine + an anthracycline).
| Parameter | Ivosidenib + Induction Chemotherapy (Phase 1 Study) |
| Patient Population | Newly Diagnosed mIDH1 AML |
| N | 30 (21 de novo, 9 secondary AML) |
| Treatment Regimen | Ivosidenib + Standard "7+3" Induction |
| CR + CRi/CRp | 77% (23/30) |
| CR + CRi/CRp (de novo AML) | 91% (19/21) |
| CR + CRi/CRp (secondary AML) | 44% (4/9) |
| 30 and 60-day mortality | 6% |
| Common Grade ≥3 Adverse Events | Febrile neutropenia (60%), increased bilirubin (9%), hypertension (9%) |
| CRi: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery. |
Mechanisms of Resistance to Ivosidenib
Understanding resistance is crucial for developing subsequent lines of therapy and rational combination strategies. Resistance to Ivosidenib can be primary (lack of initial response) or acquired (relapse after an initial response).
Caption: Mechanisms of primary and acquired resistance to Ivosidenib therapy.
Experimental Protocols
Protocol 1: IDH1-R132 Mutation Detection using Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying IDH1 mutations from bone marrow or peripheral blood samples using a targeted NGS panel, as recommended by NCCN guidelines.[5]
Caption: Workflow for detecting IDH1 mutations using a targeted NGS panel.
Methodology:
-
Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes.
-
Genomic DNA (gDNA) Extraction:
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Extract gDNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
-
-
DNA Quantification and Quality Control:
-
Quantify DNA concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay).
-
Assess DNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios, and optionally via gel electrophoresis.
-
-
Library Preparation:
-
Mechanically or enzymatically fragment gDNA to a desired size (e.g., 200-300 bp).
-
Perform end-repair and A-tailing to prepare DNA fragments for adapter ligation.
-
Ligate sequencing adapters (containing unique indexes for multiplexing) to the DNA fragments.
-
-
Target Enrichment:
-
Use a targeted gene panel (e.g., a custom myeloid malignancy panel) that includes probes for the entire coding region of the IDH1 gene.
-
Hybridize the prepared library with the biotinylated capture probes.
-
Capture the probe-library hybrids using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound fragments.
-
-
Library Amplification:
-
Amplify the enriched library using PCR to generate sufficient material for sequencing.
-
-
Library Quality Control:
-
Validate the final library size distribution and concentration using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
-
Sequencing:
-
Pool indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to the human reference genome (e.g., hg19/GRCh37).
-
Call genetic variants (SNPs and indels) using a variant caller (e.g., GATK HaplotypeCaller or VarScan).
-
Annotate variants to identify non-synonymous changes in the IDH1 gene, specifically focusing on codon R132.
-
-
Reporting:
-
Report the presence or absence of an IDH1 mutation, the specific amino acid change, and the variant allele frequency (VAF).
-
Protocol 2: Assessment of Therapeutic Response in AML
This protocol describes the standard methodology for assessing treatment response in AML clinical trials, based on the 2022 European LeukemiaNet (ELN) recommendations.[6]
Caption: Workflow for assessing therapeutic response in Acute Myeloid Leukemia.
Methodology:
-
Timing of Assessment: Perform bone marrow aspirate and biopsy at baseline, after induction therapy (e.g., Day 14-21 for an early look and/or at count recovery), and at the end of each consolidation cycle.[7][8]
-
Bone Marrow Examination:
-
Cytomorphology: Prepare bone marrow smears and stain with Wright-Giemsa. A pathologist performs a differential count of at least 500 nucleated cells to determine the percentage of blasts.
-
Biopsy: A core biopsy is evaluated for cellularity and morphology.
-
-
Peripheral Blood Counts: Monitor complete blood counts (CBC) with differential regularly to assess hematologic recovery.
-
Measurable Residual Disease (MRD) Assessment:
-
Multi-parameter Flow Cytometry: Use a comprehensive antibody panel to identify leukemia-associated immunophenotypes (LAIPs) present at diagnosis. A sample is considered MRD-positive if a leukemia-associated cell population is detected at a sensitivity of at least 1 in 10,000 (0.01%).
-
Molecular MRD: For specific mutations like NPM1, quantitative PCR (qPCR) can be used. For IDH1, clearance can be monitored by NGS or digital PCR.[3]
-
-
Response Criteria (ELN 2022 Summary)[6]:
-
Complete Remission (CR):
-
Bone marrow blasts <5%.
-
Absence of circulating blasts with Auer rods.
-
Absence of extramedullary disease.
-
Absolute Neutrophil Count (ANC) ≥1,000/μL.
-
Platelet count ≥100,000/μL.
-
-
Complete Remission with partial hematologic recovery (CRh):
-
Meets all CR criteria except for partial recovery of neutrophils (ANC ≥500/μL) and platelets (≥50,000/μL).
-
-
Complete Remission with incomplete hematologic recovery (CRi):
-
Meets all CR criteria but with residual neutropenia (ANC <1,000/μL) or thrombocytopenia (platelets <100,000/μL).
-
-
Morphologic Leukemia-Free State (MLFS):
-
Bone marrow blasts <5% but hematologic recovery criteria for CR/CRh/CRi are not met.
-
-
References
- 1. A Phase Ib/II Study of Ivosidenib with Venetoclax ± Azacitidine in IDH1-Mutated Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Testing and IDH1 Mutations | Deeper Than MDS [deeperthanmds.com]
- 6. 2022 ELN recommendations for the management of AML in adults [aml-hub.com]
- 7. Early assessment of treatment response in patients with AML using [18F]FLT PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response assessment in acute myeloid leukemia by flow cytometry supersedes cytomorphology at time of aplasia, amends cases without molecular residual disease marker and serves as an independent prognostic marker at time of aplasia and post-induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral Transduction of Mutant IDH1 for Preclinical Studies with Selective Inhibitors
Introduction
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature in several human cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] Unlike typical oncogenic mutations that inactivate tumor suppressors or activate growth pathways, IDH1 mutations confer a neomorphic (new) enzymatic function.[1] The most common mutation, a substitution of arginine at position 132 (e.g., R132H), enables the mutant enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] Accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately impairs cellular differentiation.[2][4][5]
The development of cell-based models that accurately replicate this mutation is crucial for studying its biological consequences and for the preclinical evaluation of targeted therapies. Lentiviral transduction provides a robust and efficient method for establishing stable cell lines that express the mutant IDH1 protein. These models are invaluable for screening and characterizing selective inhibitors.
This document provides detailed protocols for the lentiviral production of an IDH1-R132H construct, transduction of target cells, and subsequent analysis using AGI-5198, a first-in-class, potent, and selective inhibitor of the IDH1-R132H mutant enzyme.[6][7] While other inhibitors exist, such as AGI-12026 (a dual mutant IDH1/2 inhibitor), the protocols herein are based on the extensive preclinical data available for AGI-5198, providing a well-validated framework for researchers.[8][9]
Data Presentation
Table 1: In Vitro Potency of AGI-5198
| Enzyme Target | Mutation | IC₅₀ (nM) | Selectivity vs. WT | Reference |
| IDH1 | R132H | 70 | >1000x | [6][7][10][11] |
| IDH1 | R132C | 160 | >600x | [6][7] |
| IDH1 | Wild-Type | >100,000 | - | [6] |
| IDH2 | Wild-Type | >100,000 | - | [6] |
| IDH2 | R140Q | >100,000 | - | [6] |
| IDH2 | R172K | >100,000 | - | [6] |
Table 2: Summary of In Vitro Studies Using AGI-5198
| Cell Line | IDH1 Status | AGI-5198 Concentration | Treatment Duration | Key Findings | Reference |
| TS603 (Glioma) | Endogenous R132H | 0.1 - 10 µM | 2 - 7 days | Dose-dependent inhibition of 2-HG production; Impaired soft-agar colony formation; Induced expression of gliogenic differentiation markers. | [2] |
| Patient-Derived Glioma Cultures | Endogenous IDH1-mutant | 2.5 µM | 7 days | >99% reduction in D-2-HG levels; No significant effect on cell viability at non-toxic doses. | [12] |
| SF10602 (mIDH1 Glioma) | Endogenous R132H | Not specified | Not specified | Lowered CD274 (PD-L1) DNA methylation levels. | [13] |
| E6/E7/hTERT (Engineered) | Expressing mutant IDH1 | 1 - 10 µM | 72 hours - 28 days | Rapid and sustained decrease in intracellular 2-HG levels. | [14] |
Table 3: Summary of In Vivo (Xenograft) Studies Using AGI-5198
| Animal Model | Cell Line | AGI-5198 Dosage (Oral) | Treatment Duration | Key Findings | Reference |
| Mice (SCID) | TS603 (IDH1-R132H Glioma) | 150 mg/kg/day | 3 weeks | Partial reduction of intratumoral 2-HG; Significant tumor growth inhibition. | [2] |
| Mice (SCID) | TS603 (IDH1-R132H Glioma) | 450 mg/kg/day | 3 weeks | Near-complete reduction of intratumoral 2-HG (from 4-6 mM to ~0.13 mM); 50-60% tumor growth inhibition; Increased expression of astroglial differentiation genes. | [2][6] |
| Mice (SCID) | TS516 (IDH1-WT Glioma) | 450 mg/kg/day | 3 weeks | No effect on tumor growth. | [2] |
Visualizations
Caption: Signaling pathway of wild-type versus mutant IDH1.
Caption: Experimental workflow for IDH1 mutation studies.
Experimental Protocols
Protocol 1: Lentiviral Production of IDH1-R132H Construct
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[15][16]
Materials:
-
HEK293T cells (passage <15)
-
Lentiviral transfer plasmid containing IDH1-R132H cDNA and a selection marker (e.g., puromycin resistance)
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Transfection reagent (e.g., PEI, Lipofectamine™, or FuGENE® 6)
-
Opti-MEM™ I Reduced Serum Medium
-
0.45 µm PES filters
-
10 cm tissue culture plates
Procedure:
-
Day 0: Seed Cells: Plate 4 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS without antibiotics.[17] Ensure cells are evenly distributed and incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at the time of transfection.[18]
-
Day 1: Transfection:
-
For each 10 cm plate, prepare a DNA mixture in a sterile tube containing:
-
10 µg of IDH1-R132H transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Follow the manufacturer's protocol for your chosen transfection reagent. For a PEI-based transfection, mix the DNA with serum-free medium (e.g., Opti-MEM), then add PEI at a 1:3 ratio (µg DNA:µg PEI).[15]
-
Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.
-
Gently add the mixture dropwise to the HEK293T cells. Swirl the plate to distribute.
-
Incubate for 12-15 hours at 37°C, 5% CO₂.[16]
-
-
Day 2: Change Medium: Carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM (+10% FBS, with antibiotics).
-
Day 3: First Harvest (48h post-transfection):
-
Collect the cell culture supernatant (which contains the viral particles) into a sterile polypropylene tube.
-
Centrifuge at ~2000 rpm for 5 minutes to pellet any detached cells.[15]
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.
-
Add 10 mL of fresh complete medium to the plate for a second harvest.
-
-
Day 4: Second Harvest (72h post-transfection): Repeat the harvesting steps from Day 3. The second harvest can be pooled with the first.
-
Storage: Aliquot the filtered viral supernatant into cryovials and snap-freeze in liquid nitrogen. Store immediately at -80°C for long-term use. Viral particles are stable for at least a year at -80°C but lose significant titer with each freeze-thaw cycle.[18]
Protocol 2: Lentiviral Transduction and Generation of a Stable Cell Line
This protocol details the infection of a target cell line (e.g., a glioma cell line like U87-MG) to create a stable line expressing IDH1-R132H.
Materials:
-
Target cells (e.g., U87-MG, A172)
-
Harvested IDH1-R132H lentiviral supernatant
-
Complete culture medium for target cells
-
Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)
-
Puromycin (or other appropriate selection antibiotic)
-
24-well or 6-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate cells in a 24-well plate at a density that will result in ~50-70% confluency on the day of transduction (e.g., 0.5 x 10⁵ cells/well for HEK293).[19][20]
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium. For each well, add the desired amount of viral supernatant and Polybrene to the complete medium (final Polybrene concentration of 4-8 µg/mL is common).[19]
-
Note on MOI: The Multiplicity of Infection (MOI) is the ratio of viral particles to target cells. An initial experiment titrating different volumes of viral supernatant (e.g., 1 µL, 10 µL, 50 µL, 100 µL per well) is recommended to determine the optimal MOI for your cell line.
-
Remove the old medium from the cells and add the transduction medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.[19]
-
-
Day 3: Medium Change: Aspirate the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Antibiotic Selection:
-
Wait at least 24-48 hours post-transduction before starting selection to allow for expression of the resistance gene.[20]
-
Replace the medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration must be determined beforehand by performing a kill curve on the parental cell line.
-
Maintain a parallel plate of non-transduced cells with puromycin as a selection control.
-
Replace the selection medium every 2-3 days until all control cells have died and resistant colonies are visible.
-
-
Expansion: Once stable, resistant colonies are established, expand them for further experiments. Confirm the expression of the IDH1-R132H protein via Western blot and the production of 2-HG via mass spectrometry.
Protocol 3: In Vitro AGI-5198 Treatment and Analysis
This protocol describes the treatment of the newly generated IDH1-R132H stable cell line with AGI-5198.
Materials:
-
IDH1-R132H expressing stable cell line
-
AGI-5198 compound
-
Dimethyl sulfoxide (DMSO)
-
Reagents for downstream assays (e.g., cell lysis buffers, LC-MS solvents, cell viability reagents)
Procedure:
-
Prepare AGI-5198 Stock: Dissolve AGI-5198 in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Store aliquots at -20°C or -80°C.[11]
-
Cell Plating: Seed the IDH1-R132H cells in appropriate culture vessels (e.g., 6-well plates for metabolite/protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Dilute the AGI-5198 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO used for the highest drug concentration.
-
Remove the old medium and add the AGI-5198 or vehicle-containing medium to the cells.
-
Incubate for the desired duration (e.g., 48 hours for 2-HG analysis, or longer for growth assays).[2]
-
-
Downstream Analysis:
-
2-HG Measurement: Harvest cells, perform metabolite extraction, and analyze 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cell Proliferation Assay: Assess cell growth using methods like MTT, crystal violet staining, or direct cell counting. For long-term effects, perform a soft-agar colony formation assay.[2]
-
Western Blot: Analyze protein lysates for changes in differentiation markers (e.g., increased GFAP, decreased Nestin in glioma cells) or signaling pathway components (e.g., phosphorylated mTOR).[2][21]
-
References
- 1. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside | MDPI [mdpi.com]
- 5. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AGI 5198 | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. addgene.org [addgene.org]
- 16. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 19. origene.com [origene.com]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 21. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AGI-12026 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for AGI-12026 (Ivosidenib). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Ivosidenib (AG-120), is an orally available, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][5] The mutant IDH1 enzyme produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer.[3][5] this compound inhibits the production of 2-HG by targeting the mutated IDH1 enzyme.[1][2]
Q2: What is the primary mechanism of action of this compound?
A2: this compound specifically inhibits the mutated form of IDH1, thereby blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][5] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5] By reducing 2-HG levels, this compound can induce cellular differentiation and inhibit the proliferation of IDH1-mutant tumor cells.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO and Ethanol but is insoluble in water.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.
Solubility and Formulation Data
Below are tables summarizing the solubility and formulation data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility (25°C) | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL[6][7] | 171.53 mM[6][7] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
| Ethanol | 100 mg/mL[6] | 171.54 mM[8] | Sonication is recommended to aid dissolution.[8] |
| Water | Insoluble[6] | - |
Table 2: In Vivo Formulations
| Administration Route | Formulation | Preparation |
| Oral | Homogeneous suspension in CMC-Na[6] | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension.[6] |
| Injection | Clear solution with co-solvents[7] | To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 50 µL of a 50 mg/mL clarified DMSO stock solution to 400 µL of PEG300, mix until clear, then add 50 µL of Tween80 and mix until clear, and finally add 500 µL of ddH2O. Use immediately.[7] |
Troubleshooting Guide: Solubility Issues
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.
This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to "crash out" of solution.[9][10][11]
Potential Causes and Solutions
-
High Final Concentration: The concentration of this compound in the medium may exceed its aqueous solubility limit.
-
Solution: Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
-
Rapid Dilution: Adding the DMSO stock directly to a large volume of medium can cause rapid solvent exchange and precipitation.[9]
-
Low Temperature: Cold medium can decrease the solubility of the compound.
-
Solution: Always use pre-warmed (37°C) cell culture medium for dilutions.[9]
-
-
Insufficient Mixing: Localized high concentrations of the compound can lead to precipitation.
-
Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[10]
-
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[9]
Workflow for Preparing this compound Working Solutions for Cell Culture
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of IDH1-mutant cancer cells.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.
Protocol 2: Intracellular D-2-Hydroxyglutarate (2-HG) Measurement
This protocol describes the measurement of intracellular 2-HG levels in cells treated with this compound.
Materials:
-
IDH1-mutant cell line
-
This compound
-
Cell culture plates
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070) or access to LC-MS/MS
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation for Assay:
-
Evaporate the methanol from the supernatant using a speed vacuum or nitrogen stream.
-
Reconstitute the dried pellet in the assay buffer provided with the 2-HG assay kit or the appropriate solvent for LC-MS/MS analysis.
-
-
2-HG Measurement:
-
Using a Colorimetric Assay Kit: Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This typically involves preparing a standard curve and mixing the sample with a reaction mix to generate a colorimetric signal that is proportional to the amount of 2-HG.
-
Using LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for the quantification of 2-HG.[1]
-
Signaling Pathway
Mutant IDH1 produces the oncometabolite 2-HG, which can influence various cellular processes, including the PI3K/AKT/mTOR signaling pathway.[12][13] this compound inhibits mutant IDH1, leading to a reduction in 2-HG and subsequent effects on downstream signaling.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ivosidenib | Dehydrogenase | Isocitrate Dehydrogenase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing AGI-12026 dosage for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGI-12026 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2). These mutant enzymes possess a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This compound binds to the allosteric site of the mutant IDH enzymes, blocking the production of 2-HG. The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: While the optimal concentration of this compound will be cell line and assay-dependent, a general starting point for in vitro cell-based assays is in the range of 1-10 µM.[1] It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. For biochemical assays using purified enzymes, IC50 values are typically lower, often in the nanomolar range.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize solvent-induced toxicity or off-target effects.
Q4: I am observing limited or no effect of this compound on cell viability. Is this expected?
A4: Yes, this is a common observation. Inhibitors of mIDH like this compound are often cytostatic (inhibit cell proliferation) rather than cytotoxic (induce cell death). The primary effect of this compound is the reduction of 2-HG levels, which in turn can induce cellular differentiation. The impact on cell viability may not be immediate and can be dependent on the cell type and the duration of the experiment. It is advisable to include assays that measure differentiation markers or cell proliferation over a longer time course (e.g., 7-14 days) in addition to standard cell viability assays.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
-
Symptom: You observe a cloudy or precipitated solution when diluting your this compound DMSO stock into your aqueous cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
-
Solutions:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize Dilution: Perform a serial dilution of the DMSO stock in your culture medium rather than a single large dilution. Ensure rapid mixing after each dilution step.
-
Increase Serum Concentration: For cell culture experiments, increasing the fetal bovine serum (FBS) concentration (e.g., from 10% to 15-20%) can sometimes improve the solubility of hydrophobic compounds through protein binding. This should be tested for its effect on your specific cell line.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: You are observing high variability in your results from one experiment to the next.
-
Possible Causes & Solutions:
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.
-
Pipetting Accuracy: Calibrate your pipettes regularly and use consistent techniques to minimize errors in compound concentration.
-
Issue 3: Potential Off-Target Effects
-
Symptom: You are observing cellular effects that are not consistent with the known mechanism of mIDH1/2 inhibition.
-
Possible Cause: At higher concentrations, this compound may have off-target effects.
-
Solutions:
-
Dose-Response Curve: Perform a careful dose-response analysis to identify the lowest effective concentration.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Target Knockdown: Use genetic approaches like siRNA or CRISPR to knock down mIDH1 or mIDH2 and compare the phenotype to that observed with this compound treatment.
-
Data Presentation
Table 1: General Guidelines for this compound Concentration in In Vitro Assays
| Assay Type | Typical Concentration Range | Key Considerations |
| Cell-Based Assays | 0.1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. |
| Biochemical Assays | 1 - 100 nM | IC50 values can be significantly lower when using purified enzymes. |
Experimental Protocols
Protocol 1: Measuring 2-Hydroxyglutarate (2-HG) Levels in Cell Culture
This protocol describes a general method for quantifying the oncometabolite 2-HG from cell culture media or cell lysates using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Cells cultured in appropriate multi-well plates
-
This compound
-
2-HG Assay Kit (containing assay buffer, enzyme mix, and substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at an optimal density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Sample Preparation:
-
Media: Collect the cell culture supernatant.
-
Cell Lysates: Wash cells with cold PBS, then lyse the cells using the lysis buffer provided in the assay kit. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Deproteinization (if required by kit): Some kits may require a deproteinization step to remove interfering proteins.
-
Assay Reaction: Add the reaction mix (containing enzyme and substrate) to your samples and standards in a new multi-well plate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the 2-HG concentration in your samples based on the standard curve.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a dose range of this compound for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting 2-HG production.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Potential off-target effects of AGI-12026 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGI-12026 (Ivosidenib). The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as ivosidenib, is a potent and selective, allosteric, and reversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells with specific mutations in the IDH1 gene (e.g., R132H, R132C), the mutant enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[1] this compound specifically binds to the mutant IDH1 protein and inhibits its activity, leading to a significant reduction in 2-HG levels.[1][2] This can restore normal cellular differentiation.
Q2: How selective is this compound for mutant IDH1?
Q3: What are the known on-target effects of this compound in a research setting?
The primary on-target effect you should observe is a dose-dependent decrease in the production of 2-HG in cells or tumors harboring an IDH1 mutation. This can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Consequently, you may also observe downstream effects such as the restoration of cellular differentiation, changes in gene expression profiles related to epigenetic modifications, and inhibition of proliferation in IDH1-mutant cancer cell lines or animal models.
Troubleshooting Guides
Unexpected Experimental Outcome 1: Altered Cellular Metabolism Not Explained by 2-HG Reduction
Symptoms:
-
Unexpected changes in glycolysis or the TCA cycle intermediates other than a direct decrease in 2-HG.
-
Altered cellular respiration rates.
Potential Cause: While this compound is a selective mIDH1 inhibitor, high concentrations or specific cellular contexts might lead to unforeseen metabolic reprogramming.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively reducing 2-HG levels in your experimental system at the concentration used.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits 2-HG production. Use this minimal effective dose to reduce the likelihood of off-target effects.
-
Metabolomic Analysis: Conduct a broader metabolomic analysis to identify which specific metabolic pathways are being altered. This can provide clues as to which enzymes might be indirectly affected.
-
Control Experiments: Include both IDH1-mutant and IDH1-wild-type cell lines in your experiments. Off-target effects would likely be observed in both cell types, whereas on-target effects will be specific to the mutant-IDH1 cells.
Unexpected Experimental Outcome 2: Unexplained Changes in Cell Signaling Pathways
Symptoms:
-
Activation or inhibition of signaling pathways not known to be directly regulated by IDH1 or 2-HG.
-
For example, unexpected changes in the phosphorylation status of receptor tyrosine kinases (RTKs).
Potential Cause: Clinical studies have shown that resistance to ivosidenib can be associated with mutations in the RTK pathway, suggesting a potential for crosstalk between IDH1 signaling and other pathways.[1] While direct inhibition of RTKs by this compound has not been reported, indirect effects or off-target interactions at high concentrations cannot be entirely ruled out.
Troubleshooting Steps:
-
Phospho-Proteomic/Kinase Activity Profiling: If you observe unexpected signaling changes, a targeted phospho-proteomics or kinase activity assay may help identify the specific kinases or pathways being affected.
-
Literature Review for Pathway Crosstalk: Investigate known downstream effects of 2-HG on cellular signaling to determine if the observed changes could be an indirect consequence of on-target IDH1 inhibition.
-
Use of More Selective Inhibitors (if available): If you suspect off-target effects on a particular kinase, consider using a highly selective inhibitor for that kinase in combination with or as a comparison to this compound to dissect the effects.
Unexpected Experimental Outcome 3: Discrepancies in Cell Viability or Proliferation Assays
Symptoms:
-
Greater-than-expected cytotoxicity in IDH1-mutant cells.
-
Unexpected cytotoxic effects in IDH1-wild-type control cells.
Potential Cause: While generally well-tolerated by normal cells, high concentrations of any small molecule inhibitor can lead to off-target toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for cell viability in both IDH1-mutant and IDH1-wild-type cells to determine the therapeutic index in your system.
-
Apoptosis and Cell Cycle Analysis: Perform assays to determine if the observed effects are due to apoptosis, cell cycle arrest, or another mechanism of cell death. This can provide clues about the potential off-target pathways involved.
-
Compare with Other mIDH1 Inhibitors: If possible, compare the phenotype observed with this compound to that of other structurally different mIDH1 inhibitors to see if the effect is specific to this compound or a general consequence of mIDH1 inhibition.
Quantitative Data Summary
The following table summarizes the clinically observed adverse reactions with ivosidenib, which may provide insights into potential physiological off-target effects.
| Adverse Reaction | Frequency (Any Grade) | Frequency (Grade ≥3) | Potential Implication for Researchers |
| Diarrhea | ≥20% | <10% | May indicate effects on gastrointestinal cell signaling or transporters. |
| Fatigue | ≥20% | <10% | A general indicator of systemic stress or metabolic disruption. |
| Nausea | ≥20% | <5% | Similar to diarrhea, may suggest effects on the GI tract or central nervous system. |
| QTc Interval Prolongation | ≥10% | ≥5% | CRITICAL: Strongly suggests potential interaction with cardiac ion channels (e.g., hERG). Researchers working with cardiomyocytes or in vivo models should be aware of this. |
| Leukocytosis | ≥10% | ~10% | Relates to the on-target effect of inducing differentiation in hematopoietic cells. |
| Differentiation Syndrome | ~10% | ~4% | An on-target effect related to the rapid differentiation of leukemic cells. |
Experimental Protocols
Protocol: Measuring Intracellular 2-Hydroxyglutarate (2-HG) Levels by LC-MS
-
Cell Culture and Treatment: Plate IDH1-mutant cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Metabolite Extraction:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant to a new tube and dry the metabolites using a vacuum concentrator.
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable volume of LC-MS-grade water/methanol.
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a reverse-phase chromatography column suitable for separating polar metabolites.
-
Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the transition from the 2-HG precursor ion to a specific product ion.
-
-
Data Analysis: Quantify the 2-HG peak area and normalize it to the cell number or total protein concentration. Compare the 2-HG levels in this compound-treated samples to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound in IDH1-mutant cancer cells.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
AGI-12026 (Ivosidenib) in DMSO: A Technical Guide to Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AGI-12026 (Ivosidenib) in Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound DMSO stock solutions?
Q2: How many times can I freeze-thaw my this compound DMSO stock solution?
While some small molecules are robust, repeated freeze-thaw cycles are generally discouraged as they can lead to degradation. For optimal results, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Studies on a diverse set of compounds have shown no significant loss after 11 cycles, but compound-specific data for this compound is not available.[1][2]
Q3: My this compound precipitated out of the DMSO solution after thawing. What should I do?
Precipitation can occur upon thawing, especially with concentrated stock solutions. Before use, ensure the compound is fully redissolved. This can be achieved by vortexing the vial and gently warming it in a 37°C water bath. Visually inspect the solution to confirm that all precipitate has dissolved.
Q4: What factors can contribute to the degradation of this compound in a DMSO stock solution?
Several factors can impact the stability of this compound in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Increased water content can promote hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and handle it in a low-humidity environment.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. This compound has been shown to be stable under thermal conditions but is sensitive to acidic, alkaline, photolytic, and oxidative conditions at room temperature.
-
Light Exposure: Photolytic degradation can occur. It is recommended to store stock solutions in amber or light-blocking vials.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation. While not specifically documented for this compound, it is a general concern for small molecule stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Ensure the use of anhydrous DMSO and proper storage conditions (-80°C for long-term). |
| Loss of compound activity over time. | Degradation of the compound in the DMSO stock. | 1. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, discard the old stock and prepare a new one. |
| Precipitate observed in the stock solution after storage. | The compound has come out of solution. | 1. Warm the vial to 37°C and vortex until the compound is fully redissolved. 2. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded. Consider preparing a fresh, less concentrated stock solution. |
Data on this compound (Ivosidenib) Stability
While a detailed time-course stability study for this compound in DMSO at various temperatures is not publicly available, the following table summarizes the known stability information and general guidelines for small molecules.
| Storage Condition | Duration | Stability | Source/Recommendation |
| -80°C in solvent | Up to 1 year | Stable | Vendor Data |
| -20°C in solvent | Up to 3 months | Generally recommended for many small molecules. | General Lab Practice |
| Room Temperature | Not Recommended | Sensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions. | Known Compound Sensitivity |
Experimental Protocols
Protocol for Preparing this compound DMSO Stock Solution
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol for Assessing this compound Stability in DMSO
This protocol provides a general framework for evaluating the stability of this compound in DMSO over time.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage:
-
Prepare multiple aliquots in amber, tightly sealed vials.
-
Store sets of aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
-
Time Points: Designate several time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1).
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Analyze the purity and concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the Day 0 sample.
-
Calculate the percentage of the compound remaining to determine the degradation profile under each storage condition.
-
Visualizations
Mutant IDH1 Signaling Pathway
Caption: Mechanism of action of this compound on the mutant IDH1 pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Troubleshooting inconsistent results with AGI-12026
Welcome to the technical support center for AGI-12026. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] It functions as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that inhibits the enzyme's neomorphic activity of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This reduction in 2-HG levels is intended to restore normal cellular differentiation.
Q2: We are observing significant variability in the potency (IC50) of this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Allosteric Nature of Inhibition: this compound and similar compounds can induce both full and intermediate structural changes in the enzyme's active site, leading to varying degrees of efficacy.[2] This inherent mechanistic feature can contribute to result variability.
-
Enzyme Quality and Handling: The purity, concentration, and storage of recombinant mIDH1/2 enzymes are critical. Ensure the enzyme is stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Minor variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.
-
Compound Solubility and Stability: Poor solubility of this compound in your assay buffer can lead to artificially low potency. Ensure the compound is fully dissolved and stable under your experimental conditions. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all wells.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and metabolic state can influence the apparent potency of the inhibitor.
Q3: We are not observing the expected reduction in 2-HG levels in our cell-based assays. What should we troubleshoot?
A3: If you are not seeing a reduction in 2-HG, consider the following:
-
Cell Line Verification: Confirm that your cell line expresses the target mutant IDH1 or IDH2 enzyme.
-
Compound Penetration: While this compound is designed to be brain-penetrant, cell membrane permeability can vary between cell lines.
-
Incubation Time: Ensure a sufficient incubation period for this compound to enter the cells and inhibit the target enzyme. A time-course experiment may be necessary to determine the optimal duration.
-
2-HG Measurement Assay: Verify the sensitivity and linearity of your 2-HG detection method. Run appropriate positive and negative controls.
Troubleshooting Inconsistent Results
This guide provides a systematic approach to troubleshooting inconsistent results with this compound.
Problem 1: High Variability in IC50 Values in Biochemical Assays
| Potential Cause | Recommended Solution |
| Enzyme Instability | Use a fresh aliquot of mIDH1/mIDH2 enzyme for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Reagent Prep | Prepare fresh assay buffers and substrate solutions for each experiment. Ensure accurate pipetting. |
| Compound Precipitation | Visually inspect for compound precipitation. Test different final DMSO concentrations (e.g., 0.1-0.5%). |
| Assay Drift | Minimize the time the plate is at room temperature. Use a temperature-controlled plate reader. |
Problem 2: Low Potency or Lack of Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Incorrect Cell Model | Confirm mIDH1/2 mutation status of your cell line via sequencing. |
| Low Cell Permeability | Increase incubation time. If the problem persists, consider using a cell line known to be responsive to similar inhibitors. |
| Efflux Pump Activity | Some cell lines may express efflux pumps that remove the compound. Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
| High Cell Density | Optimize cell seeding density. Overly confluent cells may have altered metabolic activity. |
Quantitative Data
| Compound | Target Enzyme | IC50 (nM) |
| Enasidenib (AG-221) | mIDH2 R140Q | 100 |
| Enasidenib (AG-221) | mIDH2 R172K | 400 |
Experimental Protocols
General Protocol for a Cell-Based 2-HG Reduction Assay
-
Cell Plating: Seed cells expressing the target mIDH1 or mIDH2 in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: Collect cell lysates or culture supernatant for 2-HG analysis.
-
2-HG Measurement: Quantify 2-HG levels using a commercially available kit or LC-MS/MS.
-
Data Analysis: Normalize 2-HG levels to a measure of cell viability (e.g., protein concentration, cell count) and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
Technical Support Center: AGI-12026 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to AGI-12026 (ivosidenib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as ivosidenib, is a small molecule inhibitor that specifically targets the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in IDH1, such as R132H and R132C, lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with cellular differentiation.[2] Ivosidenib binds to an allosteric site on the mutant IDH1 enzyme, inhibiting its activity and thereby reducing 2-HG levels, which can restore normal cellular differentiation.[2]
Q2: My IDH1-mutant cell line is not responding to this compound treatment. What are the possible reasons for this primary resistance?
Primary resistance to this compound can occur due to several factors:
-
Co-occurring mutations in signaling pathways: The presence of baseline mutations in genes of the receptor tyrosine kinase (RTK) pathway, such as NRAS, KRAS, and PTPN11, is associated with a reduced likelihood of response to ivosidenib.[3]
-
Leukemia stemness: Pre-existing cancer stem cell populations may possess intrinsic resistance to differentiation-inducing therapies like this compound.[4]
-
Incorrect IDH mutation: Ensure that your cell line harbors a susceptible IDH1 mutation. While this compound is potent against most R132 mutations, its efficacy against other, rarer mutations may vary.
Q3: My cell line initially responded to this compound, but now it has become resistant. What are the mechanisms of acquired resistance?
Acquired resistance to this compound is a significant challenge and can be mediated by several mechanisms:[4]
-
Second-site mutations in IDH1: New mutations can emerge in the IDH1 gene that interfere with ivosidenib binding. A notable example is the S280F mutation at the dimer interface, which creates steric hindrance.[5]
-
IDH isoform switching: The cancer cells may acquire a new mutation in the IDH2 gene (e.g., R140Q or R172K), leading to the production of 2-HG from a different enzymatic source that is not targeted by this compound.[3][6]
-
Activation of alternative signaling pathways: Similar to primary resistance, the emergence of mutations in RTK pathway genes (NRAS, KRAS, etc.) can drive proliferation and survival, bypassing the effects of IDH1 inhibition.[3]
-
Clonal evolution: The selective pressure of this compound treatment can lead to the outgrowth of pre-existing, resistant subclones or the development of new clones with resistance-conferring mutations.[4]
Q4: How can I detect the potential resistance mechanisms in my cell line?
To investigate resistance mechanisms, a combination of molecular and cellular biology techniques is recommended:
-
Next-Generation Sequencing (NGS): Targeted sequencing of IDH1, IDH2, and a panel of cancer-related genes (especially those in the RTK pathway) can identify second-site mutations, isoform switching, and the emergence of other resistance-associated mutations.
-
2-HG Measurement: A rise in 2-HG levels in resistant cells compared to sensitive cells treated with this compound can indicate a mechanism that restores 2-HG production, such as a second-site IDH1 mutation or IDH2 isoform switching.
-
Cell Viability and Proliferation Assays: These assays can quantify the degree of resistance by comparing the IC50 values of this compound in parental (sensitive) and resistant cell lines.
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in 2-HG levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line does not harbor a susceptible IDH1 mutation. | Verify the IDH1 mutation status of your cell line using sequencing. |
| Development of acquired resistance. | Analyze for second-site IDH1 mutations or IDH2 isoform switching via NGS. |
| Incorrect dosage of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Issues with the 2-HG assay. | See the troubleshooting guide for 2-HG measurement assays below. |
| Degradation of this compound. | Ensure proper storage and handling of the compound as per the manufacturer's instructions. |
Problem 2: Cell viability does not decrease as expected with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Primary or acquired resistance. | Investigate the presence of co-occurring mutations in RTK pathways (NRAS, KRAS, etc.) using NGS. |
| Sub-optimal assay conditions. | Optimize cell seeding density and treatment duration for your cell proliferation assay. |
| Cell line has a slow proliferation rate. | This compound primarily induces differentiation, which may not lead to a rapid decrease in viability in all cell lines. Assess differentiation markers (e.g., CD11b, CD14) in parallel with viability. |
| Incorrect assessment of cell viability. | Use a complementary method to confirm your results (e.g., trypan blue exclusion vs. a metabolic assay like MTT or CellTiter-Glo). |
Quantitative Data Summary
Table 1: Impact of S280F Second-Site Mutation on Ivosidenib Inhibition
| IDH1 Variant | Ivosidenib Inhibition (%) at 10 µM | IC50 (nM) |
| R132C | High | 2.5 |
| R132C/S280F | Low | >10,000 |
| R132H | High | Not specified |
| R132H/S280F | Low | >10,000 |
| R132C/S280A | Moderate | 992 |
Data synthesized from Reinbold et al. (2022).[7] This table illustrates that the S280F mutation dramatically reduces the inhibitory effect of ivosidenib on both R132C and R132H mutant IDH1.
Table 2: Frequency of Acquired Resistance Mechanisms in Relapsed/Refractory AML Patients Treated with Ivosidenib
| Resistance Mechanism | Frequency in Relapsed Patients |
| RTK Pathway Mutations | ~35% |
| NRAS mutations | Increased frequency at relapse |
| KRAS mutations | More frequent at relapse |
| IDH-Related Mutations | |
| Second-site IDH1 mutations | Emerged in 20 patients in one study |
| IDH2 mutations (Isoform Switching) | All observed were R140Q in one R/R AML dataset |
Data compiled from Choe et al. (2020).[3]
Experimental Protocols
Protocol 1: Establishing an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.[8][9][10]
-
Determine the initial IC50: Culture the parental IDH1-mutant cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., CellTiter-Glo®).
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.
-
Dose escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat dose escalation: Continue this process of dose escalation and cell expansion.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Measurement of Intracellular 2-HG Levels
This protocol outlines a common enzymatic assay for the quantification of D-2-hydroxyglutarate.[5][11][12]
-
Sample preparation:
-
Culture sensitive and resistant cells with and without this compound for the desired time.
-
Harvest approximately 2 x 10^6 cells by centrifugation.
-
Lyse the cells using an appropriate lysis buffer.
-
Deproteinate the samples, for example, by perchloric acid precipitation followed by neutralization with KOH.
-
Centrifuge to remove precipitated protein and collect the supernatant.
-
-
Standard curve preparation: Prepare a standard curve of known D-2-HG concentrations in the same buffer as the samples.
-
Enzymatic reaction:
-
Add the sample supernatant and standards to a 96-well plate.
-
Prepare a reaction mixture containing D-2-HG dehydrogenase, NAD+, and a diaphorase/resazurin system.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.
-
Data analysis: Calculate the 2-HG concentration in the samples by interpolating from the standard curve.
Protocol 3: Targeted Next-Generation Sequencing for Resistance Mutations
This protocol provides a general workflow for identifying mutations in key genes associated with this compound resistance.
-
Genomic DNA extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines.
-
Library preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
-
Target enrichment: Use a custom or commercially available target enrichment panel that includes the full coding sequences of IDH1 and IDH2, as well as key genes in the RTK pathway (e.g., NRAS, KRAS, PTPN11, FLT3).
-
Sequencing: Sequence the enriched libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data analysis:
-
Align the sequencing reads to a reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Compare the variant calls between the parental and resistant cell lines to identify mutations that have emerged or increased in allele frequency in the resistant population.
-
Annotate the identified variants to determine their potential functional impact.
-
Visualizations
Caption: Overview of primary and acquired resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance in cell lines.
Caption: RTK pathway activation as a bypass resistance mechanism to this compound.
References
- 1. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming drug-resistant cancer mutations with novel inhibitors | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
Technical Support Center: AGI-12026 Stability and Degradation
Disclaimer: Publicly available data on the specific degradation pathways and byproducts of AGI-12026 is limited. This technical support center provides guidance based on the known chemistry of its core structure, a 1,3,5-triazine ring, and general principles of small molecule stability testing. The information herein is intended for research and development professionals and should be supplemented with rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical structure of this compound and how might it influence its stability?
A1: this compound is a substituted 1,3,5-triazine derivative.[1][2][3] The triazine ring is an aromatic heterocycle containing three nitrogen atoms. While aromatic, the resonance energy is lower than that of benzene, making it more susceptible to nucleophilic substitution.[4] The stability of this compound will largely be dictated by the nature of its substituent groups and their susceptibility to hydrolysis, oxidation, and photolysis.
Q2: What are the most likely degradation pathways for a triazine-based compound like this compound?
A2: Based on studies of other triazine derivatives, particularly in the context of environmental fate, the primary degradation pathways are likely to be:
-
Hydrolysis: The substituents on the triazine ring can be susceptible to hydrolysis, especially at non-neutral pH. For instance, if any chloro-substituents were present, they would be readily hydrolyzed to hydroxyl groups.[4] Amine linkages can also be hydrolyzed under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or hydroxylation of the aromatic rings. Advanced oxidation processes have been shown to degrade triazine herbicides, suggesting the ring itself can be cleaved under harsh oxidative conditions.[5]
-
Photodegradation: Many aromatic compounds, including triazines, can degrade upon exposure to UV light. This can involve the loss of side chains or the formation of radical species, leading to dimerization or other complex reactions.[6]
Q3: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?
A3: Rapid degradation in an aqueous environment could be due to several factors:
-
pH: Check the pH of your formulation. Extreme pH values can catalyze the hydrolysis of substituents on the triazine ring.
-
Excipients: Some excipients can react with the active pharmaceutical ingredient (API). Review the compatibility of all formulation components.
-
Light Exposure: Ensure your formulation is protected from light, as photodegradation can be a significant issue for aromatic compounds.
-
Dissolved Oxygen: The presence of dissolved oxygen, especially in the presence of trace metal ions, could be promoting oxidation. Consider de-gassing your solvent or adding an antioxidant.
Q4: My HPLC analysis shows several new peaks appearing over time in my this compound stability study. How can I identify these byproducts?
A4: The appearance of new peaks indicates the formation of degradation products. To identify them, you should employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the molecular weights of the byproducts. This information, combined with knowledge of likely degradation pathways (e.g., hydrolysis adds 16 Da for a hydroxyl group), can help in postulating the structures of the degradants. For definitive identification, isolation of the impurities followed by NMR spectroscopy would be required.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Stability Study
| Symptom | Possible Causes | Troubleshooting Steps |
| The sum of the assay value of this compound and the known impurities is significantly less than 100%. | 1. Formation of non-UV active byproducts.2. Formation of volatile byproducts.3. Precipitation of the drug or degradants.4. Adsorption of the drug or degradants to the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV detection.2. Analyze the headspace of your sample using Gas Chromatography (GC).3. Visually inspect your samples for any precipitate. If observed, dissolve the sample in a stronger solvent and re-analyze.4. Use silanized vials or different container materials. |
Issue 2: Inconsistent Degradation Profile Between Batches
| Symptom | Possible Causes | Troubleshooting Steps |
| Different batches of this compound show different degradation rates and/or byproducts under the same stress conditions. | 1. Variation in the impurity profile of the starting material.2. Presence of trace metals or other catalysts in some batches.3. Differences in the polymorphic form of the solid API. | 1. Perform a thorough characterization of the impurity profile of each batch before starting the stability study.2. Analyze the batches for trace metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).3. Characterize the solid-state properties of each batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). |
Hypothetical Degradation Data
The following tables represent hypothetical data from a forced degradation study of this compound to illustrate how such data could be presented.
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | % Degradation of this compound | Major Byproduct(s) Formed (Hypothetical) |
| 0.1 M HCl, 80°C, 24h | 15.2% | BYP-1 (Hydrolyzed) |
| 0.1 M NaOH, 80°C, 24h | 8.5% | BYP-1 (Hydrolyzed) |
| 3% H₂O₂, RT, 24h | 22.7% | BYP-2 (N-Oxide) |
| UV Light (254 nm), RT, 24h | 18.9% | BYP-3, BYP-4 (Photoproducts) |
| 80°C, 75% RH, 7 days | 5.1% | BYP-1 |
Table 2: HPLC Purity Profile of this compound After Forced Degradation
| Condition | This compound (% Peak Area) | BYP-1 (% Peak Area) | BYP-2 (% Peak Area) | BYP-3 (% Peak Area) | BYP-4 (% Peak Area) | Total Impurities (% Peak Area) |
| Initial | 99.8 | ND | ND | ND | ND | 0.2 |
| 0.1 M HCl | 84.6 | 14.1 | ND | ND | 0.5 | 15.4 |
| 0.1 M NaOH | 91.3 | 8.1 | ND | ND | 0.2 | 8.7 |
| 3% H₂O₂ | 77.1 | 1.2 | 20.5 | 0.8 | ND | 22.9 |
| UV Light | 80.9 | 0.5 | ND | 12.3 | 5.4 | 19.1 |
ND: Not Detected
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways and byproducts under stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photostability: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Stress: Store the solid API at 80°C and 75% relative humidity (RH) for 7 days.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. The method should be capable of separating this compound from all its degradation products.
-
Peak identification and characterization should be performed using LC-MS.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chembk.com [chembk.com]
- 2. 1446501-77-4|this compound|BLD Pharm [bldpharm.com]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazine - Wikipedia [en.wikipedia.org]
- 5. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AGI-12026 In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AGI-12026. The following information addresses common questions and troubleshooting strategies related to its in vivo use, with a focus on achieving desired systemic exposure.
Clarification on this compound Bioavailability
Contrary to the premise of poor bioavailability, preclinical data suggests that this compound, a dual inhibitor of mutant isocitrate dehydrogenase (mIDH) 1 and 2, exhibits favorable pharmacokinetic properties, including excellent brain penetration. However, researchers may encounter challenges in achieving desired in vivo outcomes due to various experimental factors. This guide provides troubleshooting strategies for such situations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. These mutant enzymes neomorphically convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG). By inhibiting this process, this compound reduces the levels of 2-HG, which is believed to play a key role in the pathogenesis of certain cancers.
Q2: Is there evidence of poor bioavailability for this compound?
A2: Publicly available preclinical data does not indicate that this compound has poor bioavailability. In fact, it has been characterized as having "excellent brain penetration." Issues with in vivo efficacy in specific experimental settings may arise from formulation, administration, or other study-specific variables rather than inherent poor absorption.
Q3: What are the key considerations when preparing this compound for in vivo studies?
A3: As with many small molecule inhibitors, solubility can be a critical factor for in vivo studies. While specific solubility data for this compound is not widely published, related compounds are known to be poorly soluble in water. Therefore, careful selection of a vehicle for oral or parenteral administration is crucial. It is recommended to perform small-scale formulation tests to ensure the compound is fully solubilized or forms a stable and uniform suspension.
Troubleshooting Guide for In Vivo Experiments
Problem: I am observing lower than expected efficacy or systemic exposure of this compound in my animal model.
This section provides a step-by-step guide to troubleshoot potential issues.
Step 1: Verify Compound Identity and Purity
-
Question: Have you confirmed the identity and purity of your this compound batch?
-
Answer: It is essential to verify the identity and purity of your compound using methods such as NMR, LC-MS, and HPLC. Impurities or degradation of the compound can significantly impact its in vivo performance.
Step 2: Evaluate Your Formulation and Administration Route
-
Question: Is your formulation appropriate for the intended administration route?
-
Answer: The choice of vehicle is critical. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose (CMC), polyethylene glycol (PEG), or a lipid-based formulation may be suitable. For parenteral routes, ensure the formulation is sterile and compatible with the chosen route (e.g., intravenous, intraperitoneal).
-
For Poorly Soluble Compounds, Consider These General Formulation Strategies:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Complexation: Employing agents like cyclodextrins to enhance solubility.
-
Particle Size Reduction: Micronization or nanonization can improve the dissolution rate of a compound.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
-
Step 3: Assess Pharmacokinetic Parameters
-
Question: Have you performed a preliminary pharmacokinetic (PK) study?
-
Answer: A pilot PK study is highly recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your specific animal model and with your chosen formulation. This will help you to design an effective dosing regimen for your efficacy studies.
Pharmacokinetic Parameters of Clinically Evaluated mIDH Inhibitors
While specific in vivo pharmacokinetic data for this compound is limited in the public domain, the following table summarizes key parameters for related, clinically approved mIDH inhibitors to provide a general reference.
| Parameter | Ivosidenib (AG-120) (mIDH1 inhibitor) | Enasidenib (AG-221) (mIDH2 inhibitor) |
| Route of Administration | Oral | Oral |
| Bioavailability | Well absorbed | Approx. 57% |
| Time to Max. Concentration (Tmax) | Rapidly absorbed | Approx. 4 hours |
| Half-life | Long (mean 40-102 h after single dose) | Approx. 137 hours |
| Protein Binding | High | 98.5% |
Visualizing Key Processes
Signaling Pathway of mIDH Inhibition
Caption: Mechanism of action of this compound in inhibiting the mIDH pathway.
Experimental Workflow for In Vivo Bioavailability Assessment
Caption: A general workflow for assessing the in vivo bioavailability of this compound.
Validation & Comparative
A Comparative Guide to AGI-12026 and Vorasidenib (AG-881) in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two brain-penetrant dual inhibitors of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), AGI-12026 and vorasidenib (AG-881), in the context of glioma models. Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). Both this compound and vorasidenib are designed to inhibit this neomorphic enzymatic activity. Vorasidenib has since progressed to clinical trials and has shown promising results in patients with IDH-mutant gliomas.[1][2] This guide summarizes the available preclinical data to facilitate a direct comparison of their performance.
Data Presentation
The following tables summarize the available quantitative data comparing the in vitro activity of this compound and vorasidenib.
Table 1: Biochemical and Cellular Activity of this compound and Vorasidenib
| Compound | mIDH1-R132H IC50 (nM) | mIDH2-R140Q IC50 (nM) | U87MG mIDH2-R140Q 2-HG Inhibition IC50 (nM) | TS603 mIDH1-R132H 2-HG Inhibition IC50 (nM) |
| This compound | 23 | 14 | 16 | 40 |
| Vorasidenib (AG-881) | 4 | 17 | 13 | 18 |
Data sourced from a 2020 publication in ACS Medicinal Chemistry Letters detailing the discovery of vorasidenib.
Table 2: In Vivo Brain Penetration and 2-HG Inhibition
| Compound | Species | Brain-to-Plasma Ratio | 2-HG Inhibition in Orthotopic mIDH1 Glioma Model |
| This compound | Mouse | 1.1 | Data not available |
| Vorasidenib (AG-881) | Mouse | 1.33 | >97% inhibition in glioma tissue |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Enzyme Inhibition Assay
The potency of this compound and vorasidenib against mutant IDH1 and IDH2 enzymes was determined using a biochemical assay that measures the enzymatic production of NADPH. The heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q were utilized for these assessments.
Protocol:
-
Recombinant human mIDH1-R132H/IDH1-WT or mIDH2-R140Q enzyme is incubated with the test compound (this compound or vorasidenib) at varying concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10% glycerol, and 0.03% BSA).
-
The reaction is initiated by the addition of the substrate, isocitrate, and the cofactor NADP+.
-
The rate of NADPH production is monitored by measuring the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay
The cellular potency of the inhibitors was evaluated by measuring the reduction of 2-HG levels in glioma cell lines engineered to express mutant IDH1 or IDH2.
Protocol:
-
Cell Culture:
-
U87MG glioblastoma cells engineered to express mIDH2-R140Q are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
The patient-derived neurosphere line TS603, which endogenously expresses mIDH1-R132H, is cultured in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and FGF).
-
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or vorasidenib for a specified period (e.g., 48 hours).
-
2-HG Extraction and Quantification:
-
Following treatment, the culture medium and/or cell lysates are collected.
-
Metabolites, including 2-HG, are extracted using a suitable solvent (e.g., 80% methanol).
-
The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the compound concentration and fitting the data to a dose-response curve.
Orthotopic Glioma Mouse Model
To assess the in vivo efficacy and brain penetration of the inhibitors, an orthotopic glioma mouse model is utilized.
Protocol:
-
Cell Implantation:
-
Immunocompromised mice (e.g., athymic nude mice) are anesthetized.
-
A small burr hole is drilled in the skull at specific stereotactic coordinates.
-
A suspension of human glioma cells harboring an IDH mutation (e.g., TS603 neurospheres) is injected into the brain parenchyma.
-
-
Tumor Growth and Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are treated with the test compound (e.g., vorasidenib administered orally) or vehicle control for a defined period.
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At the end of the treatment period, blood and brain tissue (including the tumor) are collected at various time points.
-
Drug concentrations in plasma and brain are measured by LC-MS to determine the brain-to-plasma ratio.
-
2-HG levels in the tumor tissue are quantified by LC-MS to assess target engagement and pharmacodynamic effect.
-
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing tumor volumes between treated and control groups. Survival studies may also be conducted. Vorasidenib treatment in an orthotopic mIDH1 glioma model resulted in over 97% inhibition of 2-HG production in the glioma tissue.[3]
Mandatory Visualization
Caption: Mutant IDH signaling pathway and therapeutic intervention.
Caption: Preclinical workflow for evaluating IDH inhibitors in glioma.
References
AGI-12026 (Ivosidenib) Off-Target Profile: A Comparative Guide for Researchers
While specific off-target kinase panel screening results for AGI-12026 (Ivosidenib) are not publicly available, this guide provides a comparative overview of its clinical off-target effects alongside other inhibitors targeting isocitrate dehydrogenase (IDH) mutations. This information is crucial for researchers and drug development professionals to understand the selectivity and potential side effects of these targeted therapies.
This compound, also known as Ivosidenib (AG-120), is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2][3] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2] By inhibiting the neomorphic activity of mutant IDH1, Ivosidenib blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells.[2]
Comparison of Clinical Off-Target Effects of IDH Inhibitors
In the absence of direct kinase panel screening data for this compound, a comparison of the clinical adverse events (AEs) of approved and investigational IDH inhibitors can provide insights into their potential off-target effects. The following table summarizes common adverse events observed in clinical trials for Ivosidenib (mIDH1), Enasidenib (mIDH2), Olutasidenib (mIDH1), and Vorasidenib (mIDH1/2).
| Adverse Event Category | Ivosidenib (AG-120) | Enasidenib (AG-221) | Olutasidenib | Vorasidenib (AG-881) |
| Gastrointestinal | Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite[4][5][6] | Nausea, Diarrhea, Vomiting, Decreased Appetite[4][6] | Nausea, Vomiting, Diarrhea, Constipation | Diarrhea |
| General | Fatigue, Fever, Weakness[4][5][6] | Fatigue, Fever, Weakness[4] | Fatigue | Fatigue, Headache[7] |
| Hematological | Decreased Platelet Count, Anemia, Decreased White Blood Cell Count[4][5] | Decreased Platelet Count, Anemia[4] | Anemia, Thrombocytopenia, Neutropenia, Febrile Neutropenia[8] | - |
| Metabolic | Increased Cholesterol, Decreased Electrolytes[5] | - | - | - |
| Respiratory | Cough, Shortness of Breath[5] | Dyspnea[6] | Cough | - |
| Dermatological | Rash[5][9] | Rash[9] | Rash | - |
| Nervous System | Headache, Dizziness[5] | - | - | Headache |
| Hepatobiliary | - | - | - | Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST), Hepatic Failure, Hepatitis[10] |
| Other | Differentiation Syndrome[6][11] | Differentiation Syndrome[6][11] | Differentiation Syndrome[8] | - |
Note: This table is not exhaustive and represents common adverse events. The frequency and severity of AEs can vary. Researchers should consult the full prescribing information for each drug.
Experimental Protocols
General Kinase Panel Screening Protocol
While specific data for this compound is unavailable, a typical off-target kinase panel screening is conducted to assess the selectivity of a compound. The general workflow involves testing the inhibitor against a large number of purified kinases.
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Methodology:
-
Assay Format: Radiometric assays, such as the ³³P-ATP filter binding assay, are often considered the gold standard for their direct measurement of kinase activity.[12] Fluorescence-based or luminescence-based assays are also commonly used.[12][13]
-
Compound Preparation: The test compound (e.g., this compound) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assay.
-
Kinase Reaction:
-
A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity on the filter is then quantified using a scintillation counter.
-
Non-Radiometric Assays: The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control (representing 100% activity). IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.
Visualizations
Caption: A typical workflow for off-target kinase panel screening.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agios.com [agios.com]
- 4. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 8. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating AGI-12026 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AGI-12026 (Ivosidenib), a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We present experimental data, detailed protocols, and objective comparisons with alternative inhibitors to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a potent and selective, orally available small-molecule inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1).[1] Specifically, it targets IDH1 enzymes with mutations at the R132 residue, such as R132H and R132C, which are frequently found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3][4]
Wild-type IDH1 catalyzes the NADP+-dependent conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, the neomorphic activity of mutant IDH1 converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.[2][4] this compound allosterically inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[1][5]
Mutant IDH1 Signaling Pathway
The gain-of-function mutation in IDH1 leads to the production of the oncometabolite 2-HG, which competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in widespread epigenetic alterations and a block in cellular differentiation, contributing to oncogenesis.
Comparison of this compound with Alternative Mutant IDH1 Inhibitors
Several small molecule inhibitors targeting mutant IDH1 have been developed. This section compares this compound with AGI-5198, another well-characterized mIDH1 inhibitor.
| Inhibitor | Target | Biochemical IC50 (R132H) | Cellular IC50 (U87-R132H 2-HG) | Reference |
| This compound (Ivosidenib) | mIDH1 | 6 nM | 50-220 nM | [2] |
| AGI-5198 | mIDH1 | 70 nM | 40 nM | [2] |
| ML309 | mIDH1 | 68 nM (R132H) | 250 nM (Glioblastoma cell line) | [3][6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methods for Validating Target Engagement
Validating that a compound engages its intended target within a cellular context is crucial for drug development. Below are key experimental methods for assessing the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment: Culture cells expressing mutant IDH1 (e.g., U87-R132H) to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and determine the amount of soluble mutant IDH1 protein using methods like Western blotting or ELISA.
-
Data Interpretation: Increased thermal stability of mutant IDH1 in this compound-treated cells compared to vehicle-treated cells indicates target engagement. A study has shown a strong correlation between CETSA and cellular inhibition of mIDH1 for several inhibitors, including AG-120.[2]
Measurement of Cellular 2-Hydroxyglutarate (2-HG) Levels
The most direct pharmacodynamic biomarker for this compound target engagement is the reduction of the oncometabolite 2-HG in cells.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for accurate and sensitive quantification of 2-HG.
-
Cell Culture and Treatment: Plate mutant IDH1-expressing cells and treat with a dose range of this compound for 48 hours.
-
Metabolite Extraction: Aspirate the media, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a speed vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. A chiral column can be used to separate D- and L-2-HG enantiomers.[7][8]
-
Data Analysis: Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.
B. Fluorescent Enzymatic Assay
This method provides a higher-throughput alternative to LC-MS/MS.
-
Principle: This assay utilizes a D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme that specifically converts D-2-HG to α-KG, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a diaphorase-catalyzed reaction to convert a non-fluorescent probe (resazurin) to a fluorescent product (resorufin).[9]
-
Procedure:
-
Treat cells with this compound as described above.
-
Collect cell culture media or cell lysates.
-
Deproteinate the samples.
-
Add the D2HGDH enzyme reaction mix containing the enzyme, NAD+, diaphorase, and resazurin.
-
Incubate to allow the reaction to proceed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: A decrease in fluorescence in this compound-treated samples compared to controls indicates inhibition of 2-HG production.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a target protein.[10][11] It is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.
While a specific NanoBRET™ tracer for mutant IDH1 is not commercially available as of this writing, this technology represents a powerful potential approach for quantifying the affinity and residence time of this compound in living cells. The development of a suitable tracer would be required.
Conclusion
Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and for the development of more effective cancer therapies. The measurement of cellular 2-HG levels by LC-MS/MS remains the most direct and quantitative method. The Cellular Thermal Shift Assay provides a valuable orthogonal approach to confirm direct binding to the mutant IDH1 protein in a cellular context. For higher throughput screening, fluorescent enzymatic assays for 2-HG are a viable alternative. As new technologies emerge, assays like NanoBRET™ may offer even more detailed insights into the kinetics of drug-target interactions in living cells. The choice of method will depend on the specific research question, available resources, and desired throughput.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET® Target Engagement HDAC Assays [promega.jp]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
AGI-12026: A Comparative Analysis of Cross-reactivity with Wild-type IDH Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AGI-12026, a brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, focusing on its cross-reactivity with their wild-type counterparts. Understanding the selectivity profile of small molecule inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the objective evaluation of this compound.
Executive Summary
Quantitative Data: Inhibitor Potency
The following table summarizes the available inhibitory activity of this compound and a relevant comparator, Vorasidenib (AG-881), against mutant IDH enzymes.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | mIDH1-R132H | 130 | --INVALID-LINK-- |
| mIDH2-R140Q | 19 | --INVALID-LINK-- | |
| Vorasidenib (AG-881) | mIDH1-R132H | 31.9 | --INVALID-LINK-- |
| mIDH2-R140Q | 31.7 | --INVALID-LINK-- | |
| WT-IDH1/mIDH1-R132H (heterodimer) | 4 | --INVALID-LINK-- | |
| WT-IDH2/mIDH2-R140Q (heterodimer) | 251 | --INVALID-LINK-- |
Experimental Protocols
The determination of inhibitor potency against both mutant and wild-type IDH enzymes typically involves biochemical assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor.
Biochemical Assay for IDH Enzyme Inhibition
This protocol is a generalized procedure based on established methodologies for assessing IDH inhibitor activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant IDH enzymes.
Materials:
-
Recombinant human wild-type IDH1, wild-type IDH2, mutant IDH1 (e.g., R132H), or mutant IDH2 (e.g., R140Q) enzymes.
-
Assay Buffer: Typically contains a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and a reducing agent (e.g., 2 mM DTT).
-
Substrates:
-
For wild-type IDH (forward reaction): Isocitrate and NADP+.
-
For mutant IDH (neomorphic reaction): α-ketoglutarate (α-KG) and NADPH.
-
-
Detection Reagent: A system to measure the change in NADPH concentration, such as a diaphorase/resazurin-coupled system that produces a fluorescent signal.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of the IDH enzyme and its respective substrates in the assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound to the wells of the microplate. b. Add the IDH enzyme solution to each well and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the substrate solution (isocitrate/NADP+ for wild-type or α-KG/NADPH for mutant).
-
Signal Detection: a. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. b. Stop the reaction (e.g., by adding a stopping reagent). c. Add the detection reagent and incubate to allow for signal development. d. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: IDH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
A Comparative Analysis of AGI-12026 and Other Pan-IDH Inhibitors in Preclinical Settings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of AGI-12026 (Ivosidenib) against other notable pan-Isocitrate Dehydrogenase (IDH) inhibitors, including Vorasidenib (AG-881) and BAY1436032. This document synthesizes available experimental data to highlight their respective potencies, efficacies, and mechanistic actions in various preclinical models.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes represent a significant therapeutic target in several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation.[1][2] This guide focuses on a comparative evaluation of this compound, a selective mutant IDH1 (mIDH1) inhibitor, and pan-IDH inhibitors that target both mIDH1 and mIDH2.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound, Vorasidenib, and BAY1436032 against various mutant IDH enzymes.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (Ivosidenib) | mIDH1-R132H | Good Potency | [2] |
| mIDH2 | Partial Inhibition | [2] | |
| Vorasidenib (AG-881) | mIDH1-R132H/IDH1-WT (heterodimer) | 0.006 µM (6 nM) | [3] |
| mIDH2-R140Q (homodimer) | 0.012 µM (12 nM) | [3] | |
| BAY1436032 | mIDH1-R132H | Potent (specific values not detailed in provided context) | [1] |
| mIDH1-R132C | Potent | [1] | |
| mIDH1-R132G | Potent | [1] | |
| mIDH1-R132L | Potent | [1] | |
| mIDH1-R132S | Potent | [1] |
Preclinical Efficacy in In Vivo Models
The efficacy of these inhibitors has been evaluated in various patient-derived xenograft (PDX) and cell-line-derived xenograft models.
| Inhibitor | Cancer Model | Key Findings | Reference |
| This compound (Ivosidenib) | IDH1-mutant AML | Induced differentiation of primary patient AML samples ex vivo. | [4] |
| IDH1-mutant Glioma (orthotopic) | Reduced 2-HG levels by 85%. Low brain-to-plasma ratio (<0.04). | [5] | |
| IDH1-mutant Chondrosarcoma | Showed durable disease control. | [6] | |
| Vorasidenib (AG-881) | IDH1-mutant Glioma (orthotopic) | Reduced 2-HG levels by >97%. Excellent brain-to-plasma ratio (1.33). | [2] |
| IDH-mutant Glioma | Showed preliminary clinical activity in a Phase I trial. | [7] | |
| BAY1436032 | IDH1-mutant AML (PDX models) | Led to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival. | [1] |
| IDH1-mutant Solid Tumors | Showed evidence of target inhibition and durable objective responses, particularly in lower-grade glioma. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by mutant IDH and a general workflow for preclinical evaluation of IDH inhibitors.
Caption: Mutant IDH signaling pathway and therapeutic intervention.
Caption: General workflow for preclinical evaluation of IDH inhibitors.
Experimental Protocols
Enzymatic Assay for IDH Activity
The inhibitory activity of the compounds against mutant IDH enzymes is typically determined using a biochemical assay that measures the reduction of NADPH.
-
Reagents and Materials: Purified recombinant mutant IDH1 or IDH2 enzymes, α-ketoglutarate (α-KG), NADPH, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA), and the test compounds.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The reaction is initiated by adding a solution containing α-KG and NADPH.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based 2-HG Measurement Assay
This assay quantifies the level of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations.
-
Cell Culture: IDH-mutant cancer cell lines (e.g., U87-MG glioma cells engineered to express mIDH1, or patient-derived AML cells) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the IDH inhibitors for a specified duration (e.g., 48-72 hours).
-
Sample Collection: Both the cell culture medium and cell lysates are collected.
-
2-HG Quantification: The concentration of 2-HG in the samples is measured using liquid chromatography-mass spectrometry (LC-MS).
-
Samples are first subjected to a protein precipitation step.
-
The supernatant is then injected into an LC-MS system for separation and detection of 2-HG.
-
A standard curve is generated using known concentrations of 2-HG to quantify the levels in the experimental samples.
-
In Vivo Xenograft Models
Patient-derived or cell-line-derived xenograft models are used to assess the in vivo efficacy of the inhibitors.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.
-
Tumor Implantation:
-
Treatment: Once tumors are established (confirmed by bioluminescence imaging or other methods), mice are randomized into treatment and control groups. The inhibitors are typically administered orally via gavage at specified doses and schedules.[1]
-
Efficacy Assessment:
-
Tumor burden is monitored regularly (e.g., by measuring tumor volume for subcutaneous models or through imaging for orthotopic models).
-
The overall survival of the mice in each group is recorded.
-
At the end of the study, tumors and tissues can be harvested for biomarker analysis, such as measuring 2-HG levels and assessing markers of cell differentiation.[1][2]
-
Conclusion
The preclinical data demonstrates that while this compound is a potent and selective inhibitor of mutant IDH1, pan-IDH inhibitors like Vorasidenib and BAY1436032 offer broader activity against both mIDH1 and mIDH2. Vorasidenib, in particular, shows superior brain penetration compared to this compound, making it a promising candidate for brain malignancies like glioma.[2] BAY1436032 has shown significant efficacy in preclinical models of AML, including the depletion of leukemic stem cells.[1] The choice of inhibitor for further clinical development will likely depend on the specific cancer type, the underlying IDH mutation, and the need for central nervous system penetration.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH mutations in Cancer [brighttalk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Preclinical Reproducibility of Mutant IDH1/2 Inhibition by AGI-12026 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, independent, multi-laboratory studies formally assessing the reproducibility of AGI-12026's effects are not extensively available in the public domain. This guide provides a comparative analysis based on the available preclinical data for this compound and its closely related predecessor, AGI-5198, to offer insights into the consistency of their biochemical and cellular effects.
Introduction
This compound is a brain-penetrant, allosteric inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The primary mechanism of action of this compound is the inhibition of the neomorphic enzymatic activity of mutant IDH1/2, which prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This guide summarizes the available quantitative data on the inhibitory effects of this compound and the related compound AGI-5198, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.
Data Presentation: In Vitro Inhibitory Activity
Due to the limited availability of published independent studies on this compound, this section focuses on the in vitro inhibitory activity of its well-characterized precursor, AGI-5198, against the mutant IDH1-R132H enzyme. The data from different sources show a high degree of consistency in the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Comparison of AGI-5198 IC50 Values Against Mutant IDH1-R132H
| Reporting Study/Source | IC50 (µM) | Assay Type |
| Source 1 | 0.07 | Enzymatic Assay |
| Source 2 (cited by Source 1) | 0.03 | Not Specified |
| Source 3 | <0.05 | Enzymatic Assay |
This data suggests a strong consensus on the potent in vitro inhibition of the mutant IDH1 enzyme by AGI-5198, with IC50 values consistently in the low nanomolar range.
Data Presentation: Cellular and In Vivo Effects
The primary cellular effect of this compound and AGI-5198 is the reduction of 2-HG levels in cancer cells harboring IDH mutations. The following table summarizes the reported effects on 2-HG levels and subsequent cellular processes.
Table 2: Summary of AGI-5198/AGI-12026 Effects on 2-HG and Cellular Phenotypes
| Compound | Finding | Model System |
| AGI-5198 | Reduced D-2-HG levels, suppressed cellular proliferation, and enhanced cell differentiation. | Human glioma cells |
| AGI-5198 | Reduced D-2-HG levels by approximately 2.4-fold in vivo. | Mouse glioma model (mIDH1) |
| AGI-5198 | Lowered (R)-2HG, which potently stimulated BCAT activity and restored glutamate levels. | MGG152 and BT054 glioma cell lines |
| This compound | Exhibits good potency in inhibiting both mIDH1 and mIDH2 enzymes. | Biochemical assays |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the efficacy of mutant IDH1/2 inhibitors. These represent standard protocols in the field.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
IDH-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Measurement of 2-Hydroxyglutarate (2-HG) Levels by LC-MS
This protocol describes a common method for the quantitative analysis of intracellular 2-HG levels following treatment with an IDH inhibitor.
Materials:
-
IDH-mutant cancer cells
-
This compound
-
6-well plates
-
80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed IDH-mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of 2-HG.
Mandatory Visualizations
Signaling Pathway of Mutant IDH1/2 Inhibition
Caption: Signaling pathway of mutant IDH1/2 and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Independent Validation of Mutant IDH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of three prominent mutant isocitrate dehydrogenase (mIDH) inhibitors: Ivosidenib (AG-120), Enasidenib (AG-221), and Vorasidenib (AG-881). The information presented is supported by experimental data to aid in the independent validation of their therapeutic potential. AGI-12026 was an early-stage compound in the development of these more advanced clinical candidates.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are key oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. Ivosidenib, Enasidenib, and Vorasidenib are targeted therapies designed to inhibit these mutant enzymes.
-
Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1.
-
Enasidenib (AG-221) is a potent and selective inhibitor of mutant IDH2.
-
Vorasidenib (AG-881) is a dual inhibitor of both mutant IDH1 and IDH2, with excellent brain penetrance.
This guide will delve into their comparative anti-tumor activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Anti-Tumor Activity
The following tables summarize the in vitro and in vivo anti-tumor activity of Ivosidenib, Enasidenib, and Vorasidenib.
Table 1: In Vitro Inhibitory Activity (IC50 values)
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | mIDH1-R132H | U87MG | 6 | [1] |
| mIDH1-R132C | HT1080 | 13 | [1] | |
| mIDH1-R132G | U87MG | 8 | [1] | |
| mIDH1-R132L | U87MG | 13 | [1] | |
| mIDH1-R132S | U87MG | 12 | [1] | |
| Enasidenib (AG-221) | mIDH2-R140Q | TF-1 | 19 | [2] |
| mIDH2-R172K | U87MG | 31 | [2] | |
| Vorasidenib (AG-881) | mIDH1-R132H | U87MG | 4 | [3][4] |
| mIDH2-R140Q | U87MG | 17 | [3][4] | |
| mIDH2-R172K | U87MG | 5 | [3][4] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| Ivosidenib (AG-120) | mIDH1 Glioma (Patient-Derived Xenograft) | 500 mg QD | Tumor 2-HG reduction of 91.1% | [1][5][6] |
| Enasidenib (AG-221) | mIDH2 AML (Relapsed/Refractory) | 100 mg QD | Overall response rate of 40.3%; Complete response rate of 19.3% | [7] |
| Vorasidenib (AG-881) | mIDH1 Glioma (Orthotopic Mouse Model) | 50 mg QD | Tumor 2-HG reduction of >97%; Median progression-free survival of 36.8 months in non-enhancing glioma patients | [3][4][7][8] |
Experimental Protocols
Biochemical IDH Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific mutant IDH enzyme.
Principle: The enzymatic activity of mIDH is measured by monitoring the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG. The consumption of NADPH is coupled to a diaphorase/resazurin reaction, which produces a fluorescent signal. Inhibition of mIDH results in a decreased rate of NADPH consumption and thus a lower fluorescent signal.[9]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).
-
Reconstitute recombinant mIDH1 or mIDH2 enzyme in assay buffer.
-
Prepare serial dilutions of the test compound (Ivosidenib, Enasidenib, or Vorasidenib) in DMSO.
-
Prepare a solution of NADPH and α-KG in assay buffer.
-
Prepare a detection solution containing diaphorase and resazurin.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 1 µL of the diluted test compound to the appropriate wells.
-
Add 25 µL of the mIDH enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the NADPH/α-KG solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate the detection by adding 50 µL of the diaphorase/resazurin solution.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular 2-Hydroxyglutarate (2-HG) Assay
This assay quantifies the level of the oncometabolite 2-HG in cells treated with mIDH inhibitors.
Principle: Intracellular metabolites are extracted from cultured cells. The concentration of 2-HG in the extracts is determined using a specific enzymatic assay where 2-HG is oxidized to α-KG, coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells harboring an IDH mutation (e.g., HT1080 for mIDH1, TF-1 for mIDH2) in a 6-well plate.
-
Treat the cells with various concentrations of the mIDH inhibitor for 48-72 hours.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (metabolite extract) to a new tube and dry it using a speed vacuum concentrator.
-
-
2-HG Quantification:
-
Reconstitute the dried metabolite extract in assay buffer.
-
Use a commercially available 2-HG assay kit (e.g., from Abcam or Sigma-Aldrich) following the manufacturer's instructions. Typically, this involves adding a reaction mix containing a 2-HG-specific enzyme and a detection probe.
-
Incubate the reaction and measure the absorbance or fluorescence.
-
Determine the 2-HG concentration by comparing the signal to a standard curve generated with known concentrations of 2-HG.
-
-
Data Normalization:
-
Normalize the 2-HG concentration to the protein concentration or cell number of the corresponding cell lysate.
-
Visualizations
Signaling Pathway of Mutant IDH Inhibition
Caption: Mechanism of action of mIDH inhibitors.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Assessment
References
- 1. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. abcam.com [abcam.com]
Comparative Analysis of AGI-12026 and its Successor Vorasidenib in the Treatment of IDH-Mutant Gliomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical compound AGI-12026 and its clinically developed successor, Vorasidenib (AG-881), a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2). The development of these compounds represents a significant advancement in targeted therapy for IDH-mutant gliomas. This document summarizes key clinical trial data, compares their performance with other IDH inhibitors, and provides detailed experimental methodologies.
Executive Summary
This compound was a promising preclinical candidate that demonstrated the potential of targeting mutant IDH enzymes. However, its development was succeeded by Vorasidenib (AG-881), which was optimized for improved brain penetrance, a critical attribute for treating gliomas. Vorasidenib has shown significant efficacy in clinical trials, notably in the Phase 3 INDIGO study, where it significantly delayed tumor growth in patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation. This guide will delve into the data that substantiates the superiority of Vorasidenib and compare its profile with other relevant IDH inhibitors, namely Ivosidenib (AG-120) and Enasidenib (AG-221).
Data Presentation
Table 1: In Vitro Inhibitory Activity of IDH Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | mIDH1/mIDH2 | Data not publicly available | |
| Vorasidenib (AG-881) | mIDH1 R132H | 1.8 | [1] |
| mIDH2 R140Q | 4.3 | [1] | |
| Ivosidenib (AG-120) | mIDH1 R132H | 12 | [1] |
| Enasidenib (AG-221) | mIDH2 R140Q | 12 |
Table 2: Preclinical In Vivo Efficacy in Orthotopic Glioma Mouse Models
| Compound | 2-HG Reduction in Brain Tumor | Brain:Plasma Ratio | Reference |
| Vorasidenib (AG-881) | >97% | 1.33 | [1][2] |
| Ivosidenib (AG-120) | 85% | <0.04 | [2] |
Table 3: Clinical Pharmacokinetics and Pharmacodynamics in IDH-Mutant Glioma Patients (Phase 1 Study)
| Compound | Mean Brain:Plasma Ratio | Tumor 2-HG Reduction | Reference |
| Vorasidenib (AG-881) | 2.4 | >90% | [2] |
| Ivosidenib (AG-120) | 0.16 | ~93% | [2][3] |
Table 4: Key Efficacy Endpoints from the Phase 3 INDIGO Trial (Vorasidenib vs. Placebo)
| Endpoint | Vorasidenib (AG-881) | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | <0.0001 | [4][5] |
| Time to Next Intervention | Not Reached | 17.8 months | 0.26 (0.15-0.43) | <0.0001 | [5] |
Experimental Protocols
Biochemical Assay for IDH1/2 Inhibition (IC50 Determination)
The inhibitory activity of compounds against mutant IDH1 (R132H) and IDH2 (R140Q) enzymes was determined using a biochemical assay that measures the consumption of NADPH.
Materials:
-
Recombinant human mIDH1-R132H/WT heterodimer and mIDH2-R140Q homodimer enzymes.
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
α-ketoglutarate (α-KG).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 1 mM DTT.
-
Test compounds (e.g., Vorasidenib, Ivosidenib) dissolved in DMSO.
Procedure:
-
A solution of the mutant IDH enzyme in assay buffer was added to the wells of a 384-well plate.
-
The test compounds were serially diluted in DMSO and added to the wells. The final DMSO concentration was kept constant at 1%.
-
The plate was incubated for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding a mixture of NADPH and α-KG to the wells.
-
The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
2-Hydroxyglutarate (2-HG) Quantification in Tissue Samples by LC-MS/MS
The concentration of the oncometabolite 2-HG in tumor tissue was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Frozen tissue samples were weighed and homogenized in a methanol/water (80/20) solution.
-
The homogenates were centrifuged to precipitate proteins.
-
The supernatant containing the metabolites was collected and dried under nitrogen.
-
The dried residue was reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic separation was performed on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mobile phase consisted of an aqueous solution with a gradient of an organic solvent (e.g., acetonitrile) containing a small amount of a modifier like formic acid or ammonium hydroxide.[6]
-
The mass spectrometer was operated in negative ion mode using selected reaction monitoring (SRM) to detect the specific mass transition for 2-HG.
-
Quantification was achieved by comparing the peak area of 2-HG in the samples to a standard curve generated with known concentrations of 2-HG.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Procedure:
-
Cell Treatment: Intact cells (e.g., U87MG glioblastoma cells engineered to express mutant IDH1) are treated with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[7]
-
Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[7]
-
Cell Lysis: The heated cells are lysed by freeze-thaw cycles or with a lysis buffer.[7]
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[7]
-
Protein Detection: The supernatant containing the soluble protein fraction is collected. The amount of soluble target protein (mutant IDH1) is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The band intensities of the target protein at different temperatures are quantified. An increase in the amount of soluble protein at higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Mandatory Visualization
References
- 1. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vorasidenib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AGI-12026 (Ivosidenib): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of AGI-12026, also known as Ivosidenib.
This compound, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), requires careful management throughout its lifecycle in the laboratory, including its final disposal. Adherence to established safety protocols is critical to mitigate risks of exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves tested according to relevant standards. |
| Body Protection | Laboratory coat and other protective clothing as necessary. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dusts/aerosols are generated. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the spill area.
-
Ensure Adequate Ventilation : Safely increase air circulation in the area.
-
Contain the Spill : Use an inert absorbent material, such as sand, diatomaceous earth, or universal binders, to cover and contain the spill.[1]
-
Collect the Spilled Material : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate the Area : Clean the spill area thoroughly with alcohol or another suitable solvent.[1]
-
Dispose of Contaminated Materials : All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in compliance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling :
-
The waste container must be labeled as hazardous waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound (Ivosidenib)" and include any other information required by your institution.
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal :
Hazard Summary
This compound (Ivosidenib) is classified with the following hazards according to Safety Data Sheets:
It is crucial for all laboratory personnel to be aware of these potential hazards and to handle the compound accordingly. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.
References
Essential Safety and Logistical Information for Handling AGI-12026
Disclaimer: A specific Safety Data Sheet (SDS) for AGI-12026 is not publicly available. The following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Personal Protective Equipment (PPE)
Given the unknown hazardous properties of this compound, it is crucial to assume the compound is highly toxic.[1] The minimum PPE required when handling this substance includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with appropriate gloves and other protective equipment based on the specific procedures being performed.[2]
Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[2][3] | Protects eyes and face from splashes, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] Consider double-gloving for added protection.[5] | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. A flame-resistant lab coat is recommended if working with flammable solvents.[5][6] | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe and heel shoes.[7] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a certified chemical fume hood is required to minimize inhalation exposure.[8][9] | Prevents inhalation of dust, aerosols, or vapors. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Ensure easy access to a safety shower and eyewash station.[1]
2. Procedural Guidance:
-
Before beginning any work, it is essential to determine the potential hazards and implement appropriate safety precautions.[1]
-
Avoid working alone when handling hazardous materials.[9]
-
Do not eat, drink, or apply cosmetics in the laboratory.[1][8]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]
-
Keep containers of this compound tightly closed when not in use.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
The storage container must be clearly labeled with the chemical name and any known or suspected hazards.[1][12]
-
Store in secondary containment to prevent spills.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, bench paper, and pipette tips.[13] |
| Liquid Waste | Collect in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13][14][15] |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[15][16] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[16] |
Experimental Workflow and Hazard Assessment
The following diagrams provide a general framework for a typical experimental workflow and a logical approach to hazard assessment when handling a novel compound like this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. twu.edu [twu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. m.youtube.com [m.youtube.com]
- 16. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


